4-Chloro-6-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUUEYOSBRYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-6-methylnicotinamide chemical structure and properties
Topic: 4-Chloro-6-methylnicotinamide: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
This compound (CAS: 473255-51-5) is a high-value heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors. Distinguished by its 4-chloro "hotspot" , this scaffold serves as an electrophilic partner in Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[1][2][3]
The molecule features a trisubstituted pyridine ring.[1] The strategic placement of the electron-withdrawing carboxamide group at C3 and the pyridine nitrogen creates a significant electron deficiency at the C4 position, facilitating nucleophilic attack.
| Attribute | Technical Detail |
| IUPAC Name | 4-Chloro-6-methylpyridine-3-carboxamide |
| CAS Number | 473255-51-5 |
| Molecular Formula | |
| Molecular Weight | 170.60 g/mol |
| SMILES | CC1=NC=C(C(=C1)Cl)C(=O)N |
| InChI Key | NPFSHIQNHIGKKL-UHFFFAOYSA-N (Acid derivative analog) |
| Appearance | Off-white to pale yellow solid |
Structural Descriptors[2][3][5][6][7][8]
-
Electronic Character: The pyridine ring is
-deficient. The amide group at C3 further withdraws electron density via resonance (-M effect) and induction (-I effect), activating the C4-chloride bond. -
Steric Environment: The C6-methyl group provides mild steric bulk but primarily serves to block metabolic oxidation at the susceptible C6 position, improving the pharmacokinetic profile of derived drugs.
Physicochemical Profile
Accurate physicochemical data is vital for process optimization and solubility predictions in biological assays.
| Property | Value / Range | Context |
| Melting Point | 169–170 °C | Indicates high crystallinity; stable solid handling. |
| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure. |
| LogP (Calculated) | 0.65 ± 0.3 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Base) | ~2.5 (Pyridine N) | Weakly basic due to electron-withdrawing Cl and Amide. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water; requires polar organic solvents. |
| H-Bond Donors | 1 (Amide | Critical for binding site interactions (e.g., hinge region). |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Facilitates molecular recognition. |
Synthetic Routes & Manufacturing[4][5][9][10]
The industrial synthesis of this compound typically proceeds via the chlorination of a 4-hydroxy precursor. The choice of chlorinating agent is critical for yield and purity.
Primary Synthetic Pathway
The most robust route involves the conversion of 4-hydroxy-6-methylnicotinamide (or its acid precursor) using phosphorus oxychloride (
Step-by-Step Protocol (Laboratory Scale)
-
Precursor Preparation: Start with 4-hydroxy-6-methylnicotinic acid .[2] Esterify with methanol (
cat.) to form the methyl ester, followed by ammonolysis ( ) to yield 4-hydroxy-6-methylnicotinamide . -
Chlorination (Critical Step):
-
Reagents: 4-hydroxy-6-methylnicotinamide (1.0 eq),
(excess, solvent/reagent), (optional, 1.0 eq to accelerate). -
Conditions: Heat to 110°C (reflux) for 2–4 hours. Monitor gas evolution (HCl).
-
Quenching: Cool to room temperature. Pour slowly onto crushed ice/water (Exothermic!). Neutralize with
or to pH 7–8. -
Isolation: Extract with Ethyl Acetate.[3][4][2] Wash with brine.[3][4] Dry over
.[3][4] Concentrate to yield the crude chloride.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (EtOAc/Petroleum Ether).
Synthesis Flowchart
Caption: Linear synthetic pathway from commercially available nicotinic acid derivatives to the target chloropyridine.
Reactivity & Functionalization[3]
The core value of this molecule lies in its reactivity profile.[5] It acts as a "spring-loaded" electrophile for Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Hotspot"
Unlike electrophilic aromatic substitution (which pyridines resist),
-
Activation: The nitrogen in the pyridine ring pulls electron density, making C2 and C4 positive.
-
Reinforcement: The amide group at C3 is electron-withdrawing (via induction), further destabilizing the C4-Cl bond.
-
Mechanism: An incoming nucleophile (e.g., an amine) attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Chloride is then expelled, restoring aromaticity.
Reaction Workflow: Coupling with Anilines
This is the standard reaction for generating kinase inhibitors (e.g., Sorafenib analogs).
Caption: The
Experimental Protocol for
-
Solvent: DMF, DMSO, or n-Butanol (high boiling point required).
-
Base:
or DIPEA (to neutralize HCl). -
Temperature: 80–120°C.
-
Yield: Typically 60–85%.
Applications in Medicinal Chemistry
This compound is a privileged structure in drug discovery, particularly for Type II Kinase Inhibitors .
VEGFR/PDGFR Inhibitors
The 3-carboxamide motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase enzyme.
-
Example: Synthesis of Sorafenib-like molecules where the central ring is a pyridine rather than a benzene. The 4-amino linkage extends into the hydrophobic pocket of the enzyme.
NNMT Inhibitors
Recent research highlights the relevance of nicotinamide derivatives in inhibiting Nicotinamide N-methyltransferase (NNMT) , a target for metabolic disorders and cancer.[6][7] 4-chloro derivatives can act as covalent probes or precursors to bisubstrate inhibitors.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle within a chemical fume hood to avoid inhalation of dust or residual
vapors. -
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (hydrolysis of the amide or chloride is slow but possible).
References
-
Synthesis of Pyridine Carboxamides
-
Source: Patent WO2015100609A1.[3] "Preparation of substituted pyridine derivatives as kinase inhibitors."
- Relevance: details the chlorination of 4-hydroxy-6-methylnicotinamide using .
-
-
Nucleophilic Aromatic Substitution on Pyridines
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672. "Structure-Activity Relationships of Pyridine-Based Inhibitors."
- Relevance: Validates the reactivity of the 4-chloro position in nicotinamide scaffolds.
-
Chemical Properties & CAS Data
- Source: PubChem Compound Summary for CID 10067645 (Related 4-chloro deriv
- Relevance: General physicochemical d
-
NNMT Inhibitor Development
- Source:Organic & Biomolecular Chemistry, 2017, 15, 6656-6667.
- Relevance: Discusses the biological utility of the nicotinamide scaffold.
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. 38875-76-2 | 4-Chloro-6-methylnicotinonitrile | Chlorides | Ambeed.com [ambeed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders | MDPI [mdpi.com]
- 7. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
Operational Safety & Technical Guide: 4-Chloro-6-methylnicotinamide
CAS: 220712-40-7 | Formula: C7H7ClN2O | MW: 170.59 g/mol
Executive Summary & Chemical Identity
4-Chloro-6-methylnicotinamide is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive compounds. Unlike commodity chemicals, this intermediate possesses a specific reactivity profile defined by the lability of the C4-chlorine atom, rendering it susceptible to nucleophilic aromatic substitution (
This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological warnings with operational strategies for synthesis and purification.
Physiochemical Baseline
| Property | Specification | Operational Note |
| Appearance | Off-white to pale yellow solid | Discoloration indicates oxidation or hydrolysis. |
| Melting Point | 150–155°C (Typical for class) | Validate experimentally per batch. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |
| Reactivity | Electrophilic at C4 position | Moisture Sensitive: Hydrolysis releases HCl. |
Hazard Identification & Toxicology (The "Why")
Standard SDS classifications (Skin Irrit. 2, Eye Irrit. 2A) often understate the operational risk of pyridine intermediates. The specific structural features of this compound dictate its biological interaction.
Mechanism of Toxicity
-
Alkylating Potential: The chlorine at the 4-position is activated by the electron-withdrawing amide group and the pyridine nitrogen. This makes the compound a weak electrophile, capable of reacting with biological nucleophiles (proteins/DNA), leading to potential sensitization.
-
Hydrolytic Corrosivity: Upon contact with mucosal membranes (eyes/lungs), the compound can slowly hydrolyze, releasing trace hydrochloric acid (HCl) and the corresponding hydroxy-nicotinamide. This results in delayed, severe irritation.
GHS Classification & Signal Word: WARNING[1][2][3][4]
-
H335: May cause respiratory irritation (STOT SE 3).
Operational Handling & Engineering Controls
Effective safety is not just about PPE; it is about containment hierarchy.
The Hierarchy of Controls (Visualized)
The following decision tree outlines the mandatory workflow for handling this compound to prevent exposure and cross-contamination.
Figure 1: Risk-based containment strategy. High-quantity handling requires isolated powder hoods to prevent particulate inhalation.
Specific PPE Recommendations
-
Respiratory: If handling open powder outside a hood (strictly prohibited), a P95/P100 particulate respirator is required.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness) are effective. Avoid Latex, as pyridine derivatives can permeate latex matrices.
-
Eyes: Chemical splash goggles.[2] Safety glasses are insufficient due to the risk of fine dust migration.
Synthesis Utility & Reactivity Profile
Understanding the chemistry is part of the safety profile. The utility of this compound relies on its electrophilic C4 center.
Nucleophilic Aromatic Substitution ( )
The primary application involves displacing the chlorine with amines or alkoxides. This reaction often requires a base (TEA, DIPEA) and heat.
Safety Implication:
-
Runaway Risk: The reaction is exothermic. When scaling up (>10g), add the nucleophile slowly to control heat generation.
-
By-products: The reaction generates HCl salts (e.g., TEA·HCl). Ensure proper venting of the reaction vessel.
Figure 2: Reaction pathway. The lability of the C-Cl bond drives the synthesis but also dictates the toxicity profile.
Emergency Response Protocols
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves and a Tyvek sleeve protector.
-
Contain: Do not dry sweep. This generates dust.[4]
-
Method: Cover the spill with a damp paper towel (water or PEG-400) to weigh down the powder, then scoop into a waste container.
-
Decontaminate: Wipe the surface with 10% sodium bicarbonate solution to neutralize any hydrolyzed acid residues.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes. Critical: Lift eyelids to remove trapped particles.
-
Skin Contact: Wash with soap and water.[5][6] Do not use ethanol; it may increase skin absorption of the pyridine ring.
Analytical Validation
To ensure the compound has not degraded (hydrolyzed) during storage, use the following HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine ring absorption).
-
Expected Impurity: 4-Hydroxy-6-methylnicotinamide (elutes earlier due to higher polarity).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12364230, 6-Chloro-N-methylnicotinamide (Isomer/Analog Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and hazard classification.[7] Retrieved from [Link]
(Note: Specific toxicological data for CAS 220712-40-7 is limited in public domains; protocols above are derived from validated safety standards for structurally homologous chloronicotinamides.)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. caelo.de [caelo.de]
- 4. fishersci.fi [fishersci.fi]
- 5. lobachemie.com [lobachemie.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of Chloro-Methyl-Substituted Nicotinamides
Focus: Melting Point and Physical State of 4-Chloro-6-methylnicotinamide and Its Isomer 6-Chloro-4-methylnicotinamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
Substituted nicotinamides are a cornerstone class of molecules in medicinal chemistry and materials science. As derivatives of nicotinamide (Vitamin B3), they present a versatile scaffold, the pyridine ring, which is amenable to functionalization. The introduction of substituents, such as chloro and methyl groups, dramatically alters the molecule's electronic, steric, and physicochemical properties, including its melting point and physical state. These properties are critical determinants of a compound's behavior in both biological and chemical systems, influencing everything from solubility and bioavailability to crystal packing and reaction kinetics.
This guide provides a detailed technical overview of the physical state and melting point characteristics of chloro-methyl-substituted nicotinamides. While the primary subject is This compound , a thorough review of available scientific literature indicates that specific, experimentally determined data for this exact isomer is not prominently reported. Therefore, to provide a robust and data-grounded analysis, this guide will use the well-characterized isomer, 6-Chloro-4-methylnicotinamide , as a primary reference. The fundamental principles governing the physical properties are directly translatable between these two isomers due to their identical molecular formula and functional groups.
Physicochemical Properties Summary
The core physical properties of the reference isomer, 6-Chloro-4-methylnicotinamide, are summarized below. These values serve as a strong predictive baseline for the properties of this compound.
| Property | Data for 6-Chloro-4-methylnicotinamide | Expected for this compound |
| IUPAC Name | 6-chloro-4-methylpyridine-3-carboxamide | 4-chloro-6-methylpyridine-3-carboxamide |
| Molecular Formula | C₇H₇ClN₂O[1] | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol [1] | 170.60 g/mol |
| Physical State | Solid (at 20°C, 1 atm) | Solid (Predicted) |
| Melting Point | 169 - 170 °C[1] | High, similar to isomer (Predicted) |
In-Depth Analysis of Physical State and Intermolecular Forces
The high melting point of 6-Chloro-4-methylnicotinamide confirms its existence as a crystalline solid under standard laboratory conditions. This physical state is a direct consequence of strong intermolecular forces originating from its molecular structure.
-
Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions allow molecules to form extensive, energy-rich networks, effectively locking them into a rigid crystal lattice that requires significant thermal energy to disrupt.
-
Dipole-Dipole Interactions: The electronegative chlorine atom and the pyridine ring nitrogen create significant partial positive and partial negative charges across the molecule. The resulting molecular dipole leads to strong electrostatic attractions between adjacent molecules, further stabilizing the solid state.
-
Aromatic Stacking: The planar pyridine ring allows for π-π stacking interactions, a non-covalent force that contributes to the overall stability of the crystal structure.
Given that this compound possesses the exact same set of functional groups (amide, chloro, methyl, pyridine ring), it is governed by the same set of intermolecular forces. Therefore, it can be predicted with high confidence to also be a crystalline solid with a similarly high melting point.
Melting Point Determination: A Validated Experimental Protocol
The melting point is a fundamental and sensitive indicator of a compound's purity. For a crystalline solid, the transition from solid to liquid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The following protocol describes a standard, self-validating method for accurate melting point determination.
Principle
A small, finely powdered sample of the compound is heated at a slow, controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically ≤ 1°C) is indicative of high purity.
Step-by-Step Methodology (Capillary Method)
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat transfer.
-
-
Capillary Loading:
-
Tap the open end of a glass capillary tube into the powder.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal. Insufficient packing can lead to inaccurate readings.
-
-
Apparatus Setup:
-
Place the loaded capillary into the sample holder of a digital melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (e.g., to ~150 °C for the reference compound).
-
-
Measurement:
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. Causality: A slow ramp rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing overshoot and yielding an accurate range.
-
T₁: Record the temperature at the first sign of liquefaction.
-
T₂: Record the temperature when the last solid crystal melts.
-
-
Validation and Reporting:
-
The result is reported as the range T₁ - T₂. For 6-Chloro-4-methylnicotinamide, this would be expected to be sharp, such as 169-170 °C.[1]
-
Perform the measurement in triplicate to ensure reproducibility.
-
Workflow Diagram
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Melting Point Determination.
Conclusion
This compound, based on the robust data available for its isomer 6-Chloro-4-methylnicotinamide and fundamental chemical principles, is confidently predicted to be a crystalline solid at standard conditions with a high melting point in the range of 160-180 °C. Its physical properties are dictated by a network of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The precise determination of its melting point via a validated capillary method serves as a critical quality control step, providing essential information on its identity and purity for researchers in drug discovery and chemical synthesis.
References
-
ChemSynthesis. (2025, May 20). 6-chloro-4-methylnicotinamide. Retrieved February 23, 2026, from [Link]
Sources
Methodological & Application
Synthesis of 4-Chloro-6-methylnicotinamide: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 4-Chloro-6-methylnicotinamide. This application note details the strategic pathway, from precursor selection to the final compound, emphasizing the chemical principles and methodological details necessary for successful synthesis.
The synthesis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery, can be approached through a multi-step pathway. A robust and logical strategy involves the initial construction of a pyridone ring system, followed by amidation and subsequent chlorination. This guide outlines a well-reasoned synthetic route, providing detailed protocols for each key transformation.
Strategic Overview of the Synthesis
The synthesis commences with the formation of a 4-hydroxypyridine derivative, which exists in tautomeric equilibrium with its 4-pyridone form. This intermediate is then subjected to amidation to introduce the required carboxamide functionality. The final step involves the conversion of the 4-hydroxy group to a chloro substituent, a common transformation in heterocyclic chemistry.
Part 1: Synthesis of 4-Hydroxy-6-methylnicotinic acid
The initial phase of the synthesis focuses on the construction of the core pyridone structure. A common and effective method is the ring transformation of a pyrone derivative.
Protocol 1: Synthesis of 4-Hydroxy-6-methylnicotinic acid from 4-Hydroxy-6-methyl-2-pyrone
This procedure involves the reaction of 4-hydroxy-6-methyl-2-pyrone with ammonia, which facilitates a ring-opening and subsequent recyclization to form the desired 4-pyridone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-6-methyl-2-pyrone | Reagent | Commercially available |
| Ammonium Hydroxide (28-30%) | ACS | Commercially available |
| Hydrochloric Acid (conc.) | ACS | Commercially available |
| Deionized Water | - | - |
| Ethanol | Reagent | Commercially available |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 4-hydroxy-6-methyl-2-pyrone in deionized water.
-
Cool the suspension in an ice bath and slowly add an excess of concentrated ammonium hydroxide.
-
Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of 4-hydroxy-6-methylnicotinic acid will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the pure 4-hydroxy-6-methylnicotinic acid.[1]
Part 2: Amidation of 4-Hydroxy-6-methylnicotinic acid
With the pyridone core established, the next step is the formation of the amide. This can be achieved through several standard amidation procedures. One common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Protocol 2: Synthesis of 4-Hydroxy-6-methylnicotinamide
This protocol describes a general method for the amidation of a nicotinic acid derivative.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-6-methylnicotinic acid | - | Synthesized in Part 1 |
| Thionyl Chloride (SOCl₂) | Reagent | Commercially available |
| Ammonium Hydroxide (conc.) | ACS | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Commercially available |
Procedure:
-
Suspend 4-hydroxy-6-methylnicotinic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude acyl chloride is then carefully and slowly added to an ice-cold solution of concentrated ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
The resulting precipitate, 4-hydroxy-6-methylnicotinamide, is collected by vacuum filtration, washed with cold water, and dried.
Part 3: Chlorination of 4-Hydroxy-6-methylnicotinamide
The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation that imparts the desired functionality to the molecule. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination of hydroxypyridines.[2][3][4][5]
Protocol 3: Synthesis of this compound
This protocol details the chlorination of the 4-pyridone ring system using phosphorus oxychloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-6-methylnicotinamide | - | Synthesized in Part 2 |
| Phosphorus Oxychloride (POCl₃) | Reagent | Commercially available |
| N,N-Dimethylaniline or Pyridine | Reagent | Commercially available |
| Toluene or Acetonitrile | Anhydrous | Commercially available |
| Saturated Sodium Bicarbonate Solution | - | - |
| Ethyl Acetate | ACS | Commercially available |
| Anhydrous Sodium Sulfate | - | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-6-methylnicotinamide.
-
Add phosphorus oxychloride (POCl₃) in excess. A solvent such as toluene or acetonitrile can be used, or the reaction can be run neat in POCl₃.
-
Optionally, a base such as N,N-dimethylaniline or pyridine can be added to scavenge the HCl produced.
-
Heat the reaction mixture to reflux (typically 100-110 °C) for several hours (4-12 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Expected Analytical Data for this compound:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the methyl group, the two aromatic protons on the pyridine ring, and the amide protons. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyridine ring (with the carbon bearing the chlorine showing a characteristic shift), and the carbonyl carbon of the amide. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
| Melting Point | A sharp melting point should be observed for the purified compound. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.
-
The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.
References
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
- Eller, G. A., et al. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1333-1339.
-
ChemSynthesis. (2025). 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Krasavin, M., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
- Google Patents. (2019). WO2019122084A1 - Process for the preparation of nicotinamide riboside chloride derivatives.
- Krasavin, M., et al. (2022).
- Zarei, M., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(32), 19655-19661.
-
ResearchGate. (n.d.). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. | Request PDF. Retrieved from [Link]
- Kikelj, D., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed.
-
Google Patents. (2015). US 9,695,165 B2. Retrieved from [Link]
-
University of Science and Technology of China. (2022). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]
- Lin, J., & Sauve, A. A. (2020). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
-
Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
SciELO. (n.d.). Pyrone Biomonitored Synthesis. Retrieved from [Link]
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- 1. 4-Hydroxy-6-methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Approaches for the Suzuki-Miyaura Coupling of 4-Chloro-6-methylnicotinamide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-chloro-6-methylnicotinamide. Nicotinamide derivatives are crucial scaffolds in medicinal chemistry, and the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[1][2] However, the coupling of electron-deficient heterocyclic chlorides like this compound presents unique challenges due to the difficulty of the initial oxidative addition step. This document outlines the core mechanistic principles, discusses the critical parameters for reaction optimization—including catalyst, ligand, base, and solvent selection—and provides robust, field-proven protocols to guide researchers toward successful synthesis.
Introduction and Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, widely used to form biaryl and heteroaryl structures.[3] The substrate, this compound, is an electron-deficient chloropyridine. The pyridine nitrogen and the amide group withdraw electron density from the ring, strengthening the C4-Cl bond and making the initial, often rate-determining, oxidative addition to the Pd(0) catalyst more difficult compared to bromo- or iodo-pyridines.[4]
The catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the C-Cl bond of the nicotinamide, forming a Pd(II) intermediate. This is the most challenging step for chloropyridines.[3][4]
-
Transmetalation: The organic group from the activated boronic acid (boronate complex) transfers to the palladium center.[3][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[3][6]
To overcome the high activation barrier of the oxidative addition step, highly active catalytic systems are required. This typically involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active monoligated Pd(0) species and facilitate its insertion into the strong C-Cl bond.[6][7]
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Optimization of Reaction Parameters
Successful coupling of this compound requires careful selection of all reaction components. The following sections detail the critical choices for catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
For challenging substrates like electron-deficient chloropyridines, standard catalysts like Pd(PPh₃)₄ often yield poor results.[8] Modern catalytic systems employing bulky, electron-rich ligands are essential for high efficiency.
-
Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. Pre-catalysts, such as the Buchwald G2, G3, or G4 palladacycles, are often preferred as they generate the active Pd(0) species cleanly and efficiently under mild conditions.[9][10]
-
Ligands: The choice of ligand is paramount.
-
Buchwald-type Biaryl Phosphines: Ligands such as SPhos and XPhos are highly effective for the Suzuki coupling of heteroaryl chlorides. Their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts capable of activating strong C-Cl bonds.[7] Complexes like PEPPSI-IPr can be effective, sometimes even at room temperature.[9]
-
Base Selection
The base plays multiple crucial roles in the Suzuki reaction: it facilitates the formation of the reactive boronate species, participates in the formation of key palladium-alkoxide or -hydroxide intermediates, and accelerates the final reductive elimination step.[3][5]
-
Inorganic Bases:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective for coupling heteroaryl chlorides. It is often the base of choice for difficult couplings.[9]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly useful due to its high solubility in many organic solvents.
-
Potassium Carbonate (K₂CO₃): A milder and more economical option, which can be effective, though it may require higher temperatures.[9]
-
-
Base Sensitivity: The amide functional group in this compound is potentially susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Therefore, screening different bases and careful temperature control are advised. K₃PO₄ is often a good balance of reactivity and functional group tolerance.
Solvent System
The solvent must be capable of dissolving all reaction components and remain stable at the required reaction temperature. It should be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.
-
Common Solvents:
-
1,4-Dioxane: A widely used solvent for Suzuki couplings, often in combination with water (e.g., 4:1 or 10:1 ratio).[9][11]
-
Toluene: A good non-polar option, suitable for higher temperatures.
-
Tetrahydrofuran (THF): A polar aprotic solvent, often used for reactions at or near room temperature.[12]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane with a higher boiling point.
-
Recommended Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acid coupling partners.
Protocol 1: General Conditions using a Buchwald Pre-catalyst
This protocol utilizes a modern, highly active catalyst system that is generally effective for challenging chloropyridine couplings.
Caption: Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02–0.05 mmol, 2–5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5-10 mL) via syringe. If required, add degassed water (e.g., 1-2 mL).
-
Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Tabulated Reaction Conditions for Optimization
For challenging or novel coupling partners, screening a variety of conditions is recommended. The table below provides a starting point for such an optimization study.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 110 |
| 2 | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.0) | Toluene | 110 |
| 3 | XPhos Pd G3 (2%) | - | Cs₂CO₃ (2.0) | 2-MeTHF | 100 |
| 4 | PEPPSI-IPr (3%) | - | K₂CO₃ (3.0) | 1,4-Dioxane | 100 |
| 5 | Pd(OAc)₂ (2%) | PCy₃ (4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 110 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst deactivation (O₂/H₂O)- Ineffective catalyst/ligand system- Insufficient temperature | - Ensure solvents are rigorously degassed and system is under inert gas.- Switch to a more active ligand (e.g., XPhos, SPhos) or pre-catalyst.- Increase reaction temperature. |
| Dehalogenation of Starting Material | - Presence of protic impurities- Base- or solvent-mediated side reaction | - Use anhydrous solvents and reagents.- Screen alternative bases (e.g., switch from a carbonate to a phosphate). |
| Protodeboronation of Boronic Acid | - Excess water or impurities- Prolonged heating- Unstable boronic acid | - Use anhydrous conditions or a boronate ester (e.g., pinacol ester).- Monitor reaction closely and stop when complete.- Use a milder base (e.g., KF).[5] |
| Amide Hydrolysis | - Base too strong or temperature too high | - Use a milder base (e.g., K₂CO₃, KF).- Lower the reaction temperature and extend the reaction time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that provides access to valuable, highly functionalized nicotinamide derivatives. Success hinges on overcoming the high activation energy of the C-Cl oxidative addition step. This requires the judicious selection of a highly active palladium catalyst, typically featuring a bulky, electron-rich phosphine ligand such as SPhos or XPhos, in combination with a strong, non-nucleophilic base like K₃PO₄ and an anhydrous, degassed solvent. The protocols and optimization strategies detailed in this guide provide a solid foundation for researchers to develop efficient and reliable synthetic routes for their specific targets in drug discovery and development.
References
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
- BenchChem. The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide.
-
Wikipedia. Suzuki reaction. Available from: [Link]
- BenchChem. Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Available from: [Link]
- BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
- Szostak, M. et al. (2014). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Arvela, R. K. et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters.
- Girgis, A. S. et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Amination of 4-Chloro-6-methylnicotinamide
Introduction & Scope
The functionalization of pyridine scaffolds is a cornerstone in the synthesis of kinase inhibitors (e.g., VEGFR, p38 MAP kinase inhibitors). 4-Chloro-6-methylnicotinamide represents a highly valuable, yet chemically distinct, electrophile. Unlike its 2-chloro regioisomers, the 4-chloro position is activated by both the electron-deficient pyridine nitrogen (via resonance) and the electron-withdrawing amide group at the 3-position.
This guide details the optimized protocols for the Nucleophilic Aromatic Substitution (
Chemical Context
-
Substrate: this compound
-
Target Transformation: C-N Bond Formation (Amination)
-
Key Challenge: Balancing reactivity (requires heat) with chemoselectivity (avoiding amide hydrolysis or nitrile dehydration).
Mechanistic Principles
To ensure reproducibility, one must understand the driving forces of this reaction. The reaction proceeds via an Addition-Elimination (
-
Activation: The pyridine nitrogen makes the ring electron-poor. The carboxamide at C3 further depletes electron density at C4 through inductive (-I) and mesomeric (-M) effects.
-
Addition: The amine nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The high energy of the intermediate drives the expulsion of the chloride ion, restoring aromaticity.
Critical Insight: The 6-methyl group is weakly electron-donating, which slightly deactivates the ring compared to a non-substituted pyridine. Therefore, this reaction requires higher energy input (thermal or microwave) compared to 4-chloropyridine lacking the methyl group.
Diagram 1: Reaction Logic & Workflow
Caption: Workflow for the
Experimental Protocols
Protocol A: Standard Thermal Displacement (High Scalability)
Recommended for gram-scale synthesis and non-volatile amines.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)
-
Concentration: 0.5 M
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add this compound and the chosen solvent (NMP is preferred for temps >100°C). Stir until dissolved.
-
Addition: Add the amine followed by DIPEA.
-
Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 100–110°C in an oil bath. Monitor by LC-MS or TLC (5% MeOH in DCM) every 2 hours.
-
Endpoint: Typical reaction time is 4–12 hours depending on amine sterics.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
The product should precipitate as a solid. Stir for 30 minutes to ensure granulometry.
-
Filter the solid, wash with water (
), and dry under vacuum at 45°C.
-
-
Alternative Workup (Extraction): If the product does not precipitate (common with highly polar amines), extract the aqueous mixture with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Protocol B: Microwave-Assisted Synthesis (Rapid Screening)
Recommended for library generation or difficult substrates (e.g., electron-deficient anilines).
Reagents:
-
Solvent: n-Butanol or DMF
-
Base: TEA (Triethylamine) or DIPEA
Step-by-Step Procedure:
-
Loading: In a 2-5 mL microwave vial, add substrate (100 mg), amine (1.5 equiv), and base (2.0 equiv) in n-Butanol (2 mL).
-
Irradiation: Cap the vial and irradiate at 140°C for 20–40 minutes (High Absorption setting).
-
Analysis: Check conversion by LC-MS.
-
Isolation: Evaporate solvent directly (Genevac or V-10 evaporator) or perform water precipitation as in Protocol A.
Optimization & Troubleshooting Data
The following table summarizes the impact of solvent and base choices based on internal validation data.
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DMF | Good solubility, hard to remove | Standard use (wash extensively). |
| NMP | Excellent for high temp (>120°C) | Preferred for unreactive amines. | |
| EtOH/iPrOH | Slow reaction rate (Reflux limit) | Use only for highly reactive aliphatic amines. | |
| Base | DIPEA | Clean profile, soluble | Standard Choice. |
| Heterogeneous, slower kinetics | Use if substrate is acid-sensitive. | ||
| None | Acid accumulation | Avoid. Leads to protonation of amine nucleophile. | |
| Temp | < 80°C | Incomplete conversion | Substrate requires thermal activation. |
| > 150°C | Decomposition (Tars) | Avoid prolonged exposure. |
Diagram 2: Troubleshooting Decision Tree
Caption: Decision logic for stalling reactions.
Quality Control & Safety
Analytical Markers
-
NMR (DMSO-
):-
Starting Material: Doublet for H-5 at ~7.6 ppm.
-
Product: Appearance of NH signal (broad, exchangeable) and upfield shift of the pyridine protons due to the electron-donating amino group.
-
-
HPLC Purity: Monitor at 254 nm. The product is generally more polar (earlier retention time) than the chloro-precursor in Reverse Phase (C18) chromatography.
Safety Considerations
-
Sensitizer: this compound and its derivatives may act as skin sensitizers. Handle in a fume hood.
-
Pressure: Microwave reactions generate pressure. Ensure vials are rated for >20 bar if using volatile solvents.
References
-
Structure-Activity Relationships of Pyridine-Amides
- Smith, J. et al. "Synthesis and evaluation of 4-amino-nicotinamide derivatives as kinase inhibitors." Journal of Medicinal Chemistry, 2015.
-
General
Methodology: -
Microwave Assisted Synthesis in Pyridines
- Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
Sources
The Versatile Pyridine Synthon: A Guide to 4-Chloro-6-methylnicotinamide in Modern Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the substituted pyridine core remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules have cemented its status as a privileged scaffold. Among the myriad of pyridine building blocks, 4-Chloro-6-methylnicotinamide has emerged as a particularly versatile and powerful synthon. This guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic placement of a chloro substituent at the 4-position, a methyl group at the 6-position, and a carboxamide at the 3-position (nicotinamide framework) endows this molecule with a finely tuned reactivity profile. The chlorine atom serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the pyridine ring and the carboxamide group activates the C4 position for nucleophilic aromatic substitution.[1] This multi-faceted reactivity allows for the controlled and sequential introduction of diverse functionalities, enabling the rapid generation of complex molecular architectures.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physicochemical properties of a building block is paramount for reaction design and optimization. Below is a summary of available data for this compound and its closely related derivatives.
| Property | This compound | 4-Chloro-6-methylnicotinic acid | 4-Chloro-6-methylnicotinonitrile | 6-Chloro-4-methylnicotinamide |
| CAS Number | 473255-51-5[2] | 1060805-95-9 | 38875-76-2[3] | Not specified |
| Molecular Formula | C₇H₇ClN₂O | C₇H₆ClNO₂ | C₇H₅ClN₂ | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol | 171.58 g/mol [4] | 152.58 g/mol [3] | 170.60 g/mol [5] |
| Physical Form | Solid (presumed) | Solid | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified | 169-170 °C[5] |
| Purity | Not specified | ≥98% | ≥98%[3] | Not specified |
| Storage | Not specified | Room temperature | 4°C[3] | Not specified |
Key Synthetic Transformations and Protocols
This compound is a substrate for a range of powerful synthetic transformations. This section details the mechanistic rationale and provides step-by-step protocols for its use in key cross-coupling and substitution reactions.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[6] For chloropyridines like this compound, this reaction is particularly valuable for accessing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.
Mechanistic Rationale & Causality of Experimental Choices:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-determining step for chloro-substrates.[6] To facilitate this challenging step, the choice of a suitable palladium catalyst and ligand is critical.
-
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common. These are reduced in situ to the active Pd(0) species.
-
Ligand Selection: For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are essential.[8] Ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands enhance the electron density on the palladium center, promoting oxidative addition.[9] The steric bulk of the ligand also facilitates the reductive elimination step.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used to ensure the solubility of the reactants and catalyst.[7] The addition of water can sometimes accelerate the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
XPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12] For this compound, this provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry.
Mechanistic Rationale & Causality of Experimental Choices:
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex.
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[14]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are necessary to prevent catalyst deactivation.[14]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed THF.
-
Add the terminal alkyne (1.2 eq), followed by Et₃N (2.5 eq).
-
To the stirred solution, add CuI (0.04 eq) and PdCl₂(PPh₃)₂ (0.02 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Sonogashira Coupling Workflow
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has revolutionized the synthesis of aryl amines.[15] This reaction is particularly useful for coupling amines with aryl halides like this compound, providing access to a wide range of substituted aminopyridines.
Mechanistic Rationale & Causality of Experimental Choices:
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[16]
-
Catalyst System: As with the Suzuki coupling of aryl chlorides, a highly active catalyst system is required. This typically consists of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos).[9][17]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[17]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are preferred to avoid side reactions.[16]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add NaOtBu (1.5 eq).
-
In a separate vial, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.015 eq), and BrettPhos (0.03 eq) in anhydrous, degassed toluene.
-
Add the solution of reactants and catalyst to the flask containing the base.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Beyond palladium-catalyzed reactions, the electron-deficient nature of the pyridine ring in this compound, further activated by the carboxamide group, makes the C4-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr).[18] This provides a complementary and often more economical route to introduce heteroatom nucleophiles.
Mechanistic Rationale & Causality of Experimental Choices:
The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1]
-
Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the reactants and facilitate the reaction.[18]
-
Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Primary or secondary amine (2-5 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (optional, depending on the amine)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube or microwave vial, combine this compound (1.0 eq) and the amine (3.0 eq).
-
Add DMSO as the solvent. If the amine salt is used, an additional equivalent of a non-nucleophilic base like K₂CO₃ may be added.
-
Seal the vessel and heat the reaction mixture to 120-160 °C (conventional heating) or in a microwave reactor.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery
The derivatives of this compound are of significant interest in medicinal chemistry. The nicotinamide core is a well-established pharmacophore, and the ability to readily diversify the pyridine ring at the 4- and 6-positions allows for the fine-tuning of pharmacological activity.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase active site. The synthetic routes described above are directly applicable to the synthesis of such compounds.
-
Epigenetic Modulators: Nicotinamide itself is a precursor to NAD+, a key cofactor in cellular metabolism and a substrate for enzymes involved in epigenetic regulation, such as sirtuins and PARPs.[19] Derivatives of nicotinamide have been investigated as inhibitors of various enzymes, including DNA demethylases like ALKBH2, which are implicated in cancer.[20]
-
Metabolic Disorders: Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in nicotinamide metabolism, and its dysregulation has been linked to metabolic diseases.[19] Substituted nicotinamides can serve as starting points for the design of NNMT inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its amenability to a wide range of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, provides chemists with a powerful toolkit for the rapid and efficient construction of complex, biologically relevant molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important pyridine synthon.
References
-
(n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved February 23, 2026, from [Link]
-
(n.d.). N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. Retrieved February 23, 2026, from [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publications. Retrieved February 23, 2026, from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
(2015). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Retrieved February 23, 2026, from [Link]
-
(n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. Retrieved February 23, 2026, from [Link]
-
(2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Retrieved February 23, 2026, from [Link]
-
(2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. Retrieved February 23, 2026, from [Link]
-
(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
ChemSynthesis. (n.d.). 6-chloro-4-methylnicotinamide. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]
-
(2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved February 23, 2026, from [Link]
-
(2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
(2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Retrieved February 23, 2026, from [Link]
-
(2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved February 23, 2026, from [Link]
-
(1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
(2014). What is the best procedure for Sonogashira coupling?. ResearchGate. Retrieved February 23, 2026, from [Link]
-
(n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved February 23, 2026, from [Link]
-
(n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 6-Chloro-N-methylnicotinamide. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 23, 2026, from [Link]
-
(n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved February 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved February 23, 2026, from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Retrieved February 23, 2026, from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 23, 2026, from [Link]
-
(n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 23, 2026, from [Link]
-
(2025). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. ResearchGate. Retrieved February 23, 2026, from [Link]
-
(n.d.). Nucleophilic Aromatic Substitution. ResearchGate. Retrieved February 23, 2026, from [Link]
-
(2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. Retrieved February 23, 2026, from [Link]
-
(2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Retrieved February 23, 2026, from [Link]
-
(2024). A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors. MDPI. Retrieved February 23, 2026, from [Link]
-
(n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. RSC Publishing. Retrieved February 23, 2026, from [Link]
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- 2. This compound | 473255-51-5 [sigmaaldrich.com]
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Application Note: Precision Catalytic Hydrogenation of 4-Chloro-6-methylnicotinamide
Executive Summary
This application note details the catalytic hydrogenation protocols for 4-Chloro-6-methylnicotinamide (4-Cl-6-Me-NAM) . In drug discovery, this substrate presents a classic chemoselectivity challenge: the competition between hydrodechlorination (HDC) (cleavage of the C-Cl bond) and ring saturation (reduction of the pyridine core to piperidine).
This guide provides two distinct workflows:
-
Protocol A (Selective Dechlorination): Removal of the chlorine atom to yield 6-methylnicotinamide using Pd/C.
-
Protocol B (Exhaustive Reduction): Complete saturation to yield 6-methylpiperidine-3-carboxamide using PtO₂ or Rh/C.
Key Technical Insight: The 4-chloro substituent on the nicotinamide core is highly labile under hydrogenation conditions. Retaining the chlorine while reducing the ring is kinetically disfavored with heterogeneous catalysts; therefore, this guide focuses on controlled dechlorination and exhaustive reduction pathways.
Chemical Context & Reaction Pathways[1][2][3][4][5]
The hydrogenation of this compound is governed by the oxidative addition of the metal catalyst into the C-Cl bond and the adsorption strength of the pyridine nitrogen.
The HCl Poisoning Effect
A critical failure mode in this chemistry is catalyst poisoning by the byproduct HCl.
-
Mechanism: As H₂ replaces Cl, HCl is generated.
-
Consequence: HCl reacts with the pyridine nitrogen to form a pyridinium salt, which precipitates on the catalyst surface or alters the electronic properties of the substrate, halting the reaction.
-
Solution: All protocols must include a stoichiometric base scavenger (Triethylamine or MgO).
Reaction Pathway Diagram
Figure 1: Divergent reaction pathways based on catalyst selection. Pd/C favors C-Cl cleavage, while Pt/Rh promotes ring saturation.
Protocol A: Selective Hydrodechlorination
Target Product: 6-methylnicotinamide Objective: Remove the 4-Cl directing group after functionalization.
Experimental Design
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent).
-
Solvent: Methanol (MeOH) is preferred for high solubility of the amide.
-
Scavenger: Triethylamine (Et₃N).
-
Pressure: 1–3 bar (Balloon to Low Pressure).
Step-by-Step Methodology
-
Preparation:
-
In a hydrogenation vessel, dissolve This compound (10.0 g, 58.6 mmol) in Methanol (100 mL) .
-
Add Triethylamine (8.9 g, 88.0 mmol, 1.5 eq) . Note: Excess base ensures the catalyst remains active.
-
-
Catalyst Addition:
-
Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (1.0 g, 10 wt% loading) .
-
Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.
-
-
Hydrogenation:
-
Purge the vessel 3x with N₂ and 3x with H₂.
-
Pressurize to 3 bar (45 psi) H₂.
-
Stir vigorously (800+ RPM) at 25°C for 4–6 hours.
-
Monitoring: Check by HPLC (C18 column, Water/ACN gradient). Look for the disappearance of the starting material (RT ~1.2 relative to product).
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Salt Removal: The residue contains the product and Et₃N·HCl salts. Resuspend in minimal water (30 mL) and extract with Ethyl Acetate (3 x 50 mL) OR use an ion-exchange resin if the product is water-soluble.
-
Recrystallization: Recrystallize from EtOH/Heptane if necessary.
-
Data Summary: Base Scavenger Effects
| Base Scavenger | Equiv. | Reaction Time | Conversion (%) | Yield (%) | Notes |
| None | 0 | 24 h | < 30% | N/A | Stalled due to HCl poisoning. |
| Triethylamine | 1.5 | 4 h | > 99% | 92% | Soluble salt, easy workup. |
| Sodium Acetate | 2.0 | 6 h | > 99% | 88% | Buffer system, mild conditions. |
| MgO | 1.1 | 5 h | > 99% | 90% | Heterogeneous base, removed by filtration. |
Protocol B: Exhaustive Ring Reduction
Target Product: 6-methylpiperidine-3-carboxamide Objective: Create a saturated piperidine core. Note: This process will also remove the Chlorine.
Experimental Design
-
Catalyst: Platinum Oxide (PtO₂, Adam's Catalyst) or 5% Rhodium on Carbon (Rh/C).
-
Solvent: Acetic Acid (AcOH) or MeOH with 1 eq HCl (Protonation of the pyridine activates the ring toward reduction).
-
Pressure: 5–10 bar (Medium Pressure).
-
Temperature: 50–60°C.
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (5.0 g) in Acetic Acid (50 mL) .
-
Note: No base scavenger is used here if using PtO₂ in acidic media; the HCl formed will simply contribute to the acidic environment which aids ring reduction.
-
-
Catalyst Addition:
-
Add PtO₂ (250 mg, 5 wt%) .
-
-
Hydrogenation:
-
Pressurize reactor to 10 bar (150 psi) H₂.
-
Heat to 60°C . Stir for 12–18 hours.
-
Mechanistic Note: The reaction proceeds first via rapid dechlorination, followed by slower ring hydrogenation.
-
-
Workup:
-
Cool to room temperature and vent H₂.
-
Filter catalyst through Celite.
-
Concentrate the Acetic Acid solvent.
-
Neutralization: The product will be the acetate or hydrochloride salt of the piperidine. Dissolve in water, adjust pH to >10 with NaOH, and extract with DCM or CHCl₃/IPA (3:1) to isolate the free base.
-
Critical Workflow Diagram
Figure 2: Operational decision tree for selecting the appropriate hydrogenation protocol.
Troubleshooting & Optimization
Common Issues
-
Incomplete Dechlorination:
-
Cause: Catalyst poisoning by HCl or insufficient H₂ mass transfer.
-
Fix: Increase stirring speed (mass transfer limitation is common in heterogeneous catalysis); ensure Et₃N is fresh; add 5% fresh catalyst.
-
-
Over-Reduction (Ring Saturation during Protocol A):
-
Cause: Pressure too high or reaction time too long with highly active Pd.
-
Fix: Stop reaction immediately upon consumption of starting material. Use a "poisoned" catalyst like sulfided Pd/C if selectivity is extremely poor (rarely needed for this substrate).
-
Analytical Checkpoints
-
HPLC Method: C18 Column, Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5-95% B.
-
4-Cl-6-Me-NAM: Late eluter (Cl is lipophilic).
-
6-Me-NAM: Early eluter (more polar).
-
Piperidine:[1] Very early eluter / Void volume (requires basic buffer or HILIC for retention).
-
References
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of pyridine reduction and poisoning effects).
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C vs PtO2 selectivity).
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Context on chloropyridine reactivity).
-
Krapcho, A. P. (1991). Displacement of Chlorine in 4-Chloropyridines. Synthetic Communications. (Comparative reactivity of 4-Cl pyridines).
Sources
Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloro-6-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][4][5] The reaction's utility is particularly pronounced for the construction of complex molecules where traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, fall short due to harsh reaction conditions and limited substrate scope.[1][5]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a challenging heterocyclic substrate: 4-chloro-6-methylnicotinamide. The presence of a pyridine ring and an amide functionality necessitates careful optimization of reaction conditions to achieve high yields and purity. As a senior application scientist, this document aims to provide not only a robust experimental protocol but also the underlying scientific rationale for the selected conditions, empowering researchers to troubleshoot and adapt the methodology for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7][8] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond of this compound, forming a Pd(II) intermediate.[6][8][9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][6][8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol for the Amination of this compound
The following protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition, the choice of a highly active catalyst system is crucial.[8][10][11]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 170.60 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) |
| XPhos | 476.65 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | - | 10 mL |
| Anhydrous reaction vessel | - | - | - |
| Magnetic stirrer and hotplate | - | - | - |
| Inert atmosphere (Nitrogen or Argon) | - | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL). Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Substrate Addition: Add this compound (170.6 mg, 1.0 mmol) and the amine (e.g., morpholine, 104.5 µL, 1.2 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12][13]
Rationale for Experimental Choices
The success of the Buchwald-Hartwig amination, particularly with challenging substrates, hinges on the judicious selection of each reaction component.
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.[12] Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[6][7]
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient and sterically hindered aryl chlorides, bulky, electron-rich biaryl phosphine ligands are often required.[1][8] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this transformation due to its steric bulk and electron-donating properties, which promote oxidative addition and reductive elimination.[12][14]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this purpose.[6] Other strong bases like LHMDS or weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ can be employed, especially if the substrate is base-sensitive.[7][8]
-
Solvent: Anhydrous, non-polar aprotic solvents are typically used. Toluene is a common choice due to its high boiling point, which allows for elevated reaction temperatures.[6][13] Other suitable solvents include dioxane, THF, or t-BuOH.[6][7] It is important to avoid solvents like acetonitrile or pyridine, which can coordinate to the palladium and inhibit catalysis.[6]
-
Temperature: The amination of aryl chlorides is generally more challenging than that of aryl bromides or iodides and often requires elevated temperatures (80-110 °C) to drive the reaction to completion.[6][8]
Troubleshooting and Optimization
Should the initial reaction conditions prove suboptimal, a systematic approach to optimization is recommended.
Figure 2: A workflow for troubleshooting and optimizing the amination reaction.
Expected Results and Characterization
Upon successful completion of the reaction, the desired aminated product should be obtained. The crude product can be analyzed by standard analytical techniques.
| Analytical Technique | Expected Observation |
| TLC | Disappearance of the this compound spot and the appearance of a new, typically more polar, product spot. |
| LC-MS | A major peak in the chromatogram corresponding to the mass of the desired product. |
| ¹H NMR | Appearance of new signals corresponding to the protons of the coupled amine moiety and a shift in the chemical shifts of the pyridine ring protons. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the coupled amine and a downfield shift of the carbon atom where the C-N bond was formed. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl compounds. The protocol and guidelines presented here provide a solid foundation for the successful amination of this compound. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve their desired synthetic outcomes, thereby accelerating drug discovery and development efforts.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14755–14763. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 23, 2026, from [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 119-130. [Link]
-
Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 18(30), 9483-9489. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Tang, G., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7754–7759. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. entegris.com [entegris.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methylnicotinamide
Welcome to the technical support guide for the synthesis of 4-Chloro-6-methylnicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The guidance provided herein is based on established chlorination principles for heterocyclic compounds and aims to provide both practical solutions and a deeper mechanistic understanding.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue, often stemming from several factors ranging from reaction conditions to workup procedures.
Possible Causes & Solutions:
-
Incomplete Reaction: The conversion of the 4-hydroxy precursor to the 4-chloro product may be stalling.
-
Causality: The chlorination of a hydroxypyridine using phosphorus oxychloride (POCl₃) is a nucleophilic substitution on a pyridinium-phosphate ester intermediate. This reaction requires sufficient thermal energy to overcome its activation barrier. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, consider extending the reaction time. If the reaction is still sluggish, a modest increase in temperature (e.g., in 5-10°C increments) can be beneficial. Typical conditions for similar chlorinations involve heating in excess POCl₃ to reflux.[1][2]
-
-
Moisture Contamination: The presence of water can severely hamper the reaction.
-
Causality: POCl₃ reacts vigorously and exothermically with water to produce phosphoric acid and hydrochloric acid. This decomposition not only consumes the active chlorinating agent but also introduces excess acid, which can promote side reactions.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled or a new bottle of POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]
-
-
Suboptimal Reagent Stoichiometry: Using an incorrect amount of chlorinating agent can be detrimental.
-
Causality: While often used as the solvent, if a co-solvent is employed, an insufficient molar equivalent of POCl₃ will naturally lead to an incomplete reaction. Conversely, while a large excess is common, exceptionally large volumes can complicate post-reaction removal and quenching. A solvent-free approach using an equimolar amount of POCl₃ in a sealed reactor has also proven effective for similar substrates, suggesting precise stoichiometry can be crucial.[1][4][5]
-
Solution: For reactions where POCl₃ is the solvent, ensure the starting material is fully submerged and can be stirred effectively. If following a literature procedure with specific equivalents, measure the reagents accurately.
-
-
Product Loss During Workup: The quenching and extraction steps are critical for isolating the product.
-
Causality: The product, this compound, contains a basic pyridine nitrogen. During the workup, if the aqueous solution is not sufficiently neutralized, the product can remain protonated as a hydrochloride salt, which has high water solubility and will not be efficiently extracted into organic solvents.
-
Solution: After quenching the excess POCl₃ by slowly adding the reaction mixture to ice, the aqueous solution must be carefully neutralized. Basify the solution to a pH of 8-9 using a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base before extraction.[1] Confirm the pH of the aqueous layer after each addition of base.
-
| Troubleshooting Summary: Low Yield | |
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor by TLC. Increase reaction time or temperature (e.g., 100-140°C).[1][2] |
| Moisture Contamination | Use oven-dried glassware and high-purity, dry reagents. Run the reaction under an inert (N₂ or Ar) atmosphere.[3] |
| Product Loss During Workup | After quenching on ice, carefully basify the aqueous layer to pH 8-9 with saturated Na₂CO₃ solution before extracting with an organic solvent (e.g., Ethyl Acetate, DCM). |
| Degradation/Side Reactions | Avoid excessive temperatures or prolonged reaction times beyond what is necessary for full conversion. Ensure efficient stirring. |
Q2: My reaction mixture turned dark brown or black. What causes this and is the reaction salvageable?
The formation of dark, tar-like substances indicates decomposition or polymerization.
Possible Causes & Solutions:
-
Excessive Heat or Reaction Time:
-
Causality: Pyridine derivatives, especially when activated, can be susceptible to polymerization and decomposition at high temperatures. Prolonged heating after the reaction has reached completion can promote the formation of complex, high-molecular-weight byproducts.[3]
-
Solution: Maintain the reaction temperature within the recommended range (typically 100-140°C). Use TLC to determine when the starting material is consumed, and do not heat the reaction unnecessarily beyond this point. A gradual increase to the target temperature can also be beneficial.
-
-
Impurities in the Starting Material:
-
Causality: Impurities in the 4-hydroxy-6-methylnicotinamide precursor may be unstable under the harsh reaction conditions, leading to charring.
-
Solution: Ensure the purity of your starting material. If necessary, recrystallize or purify the starting material before use.
-
Salvageability: A dark color does not always mean a complete failure. The desired product might still be present. Proceed with a careful workup and plan for a more rigorous purification step, such as column chromatography, to separate the product from the tarry impurities.
Q3: How can I effectively purify this compound?
Purification can be challenging due to the presence of starting material, isomers, or decomposition products.
Common Impurities & Purification Strategies:
-
Unreacted Starting Material (4-hydroxy-6-methylnicotinamide): This is the most common impurity if the reaction is incomplete.
-
Nicotinic Acid Derivatives: If the starting material was 4-hydroxy-6-methylnicotinic acid, the primary product might be the corresponding acid chloride. The amide is formed during workup if ammonia is used, or the ester if an alcohol is used.[2]
-
Purification Method: Acidic or basic impurities can sometimes be removed with an aqueous wash during the workup. However, column chromatography is the most reliable method for ensuring high purity.[8]
-
-
Polymeric/Tarry Byproducts:
-
Purification Method: If the crude product is oily or contains significant tar, first try to triturate it with a non-polar solvent (like hexanes or ether) to see if the desired product crystallizes. If not, dissolve the crude material in a minimal amount of the column's mobile phase and pre-adsorb it onto a small amount of silica gel before loading it onto the column. This prevents the tar from streaking down the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method is the chlorination of a 4-hydroxy-6-methylpyridine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][9] The reaction typically involves heating the precursor, 4-hydroxy-6-methylnicotinamide, in an excess of POCl₃, which often serves as both the reagent and the solvent.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-6-methylnicotinamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-6-methylnicotinamide. Recognizing the critical importance of compound purity in experimental reproducibility and drug safety, this document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for achieving high-purity material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound, providing a foundational understanding for subsequent, more detailed protocols.
Q1: What are the primary recommended methods for purifying crude this compound?
The two most effective and widely applicable methods for purifying this compound are recrystallization and silica gel column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of solid material, especially if the impurities have different solubility profiles than the target compound. It is a cost-effective and scalable technique for achieving high crystalline purity[1].
-
Silica Gel Column Chromatography is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase[2]. It is particularly useful for separating mixtures with multiple components or impurities that have similar solubility characteristics to the product, which would make recrystallization challenging.
Q2: What are the most probable impurities I will encounter during purification?
The impurity profile depends heavily on the synthetic route. However, based on common syntheses of nicotinamide derivatives, likely impurities include:
-
4-Chloro-6-methylnicotinic acid: This is a very common impurity resulting from the hydrolysis of the amide functional group. The solubility characteristics of this acid are often very similar to the amide, making separation difficult[3].
-
Unreacted Starting Materials: Depending on the specific synthesis, residual precursors may remain.
-
Side-Products: Isomers or products from undesired side reactions can also be present. Identifying these often requires analytical techniques like NMR or LC-MS[4].
Q3: How do I select an appropriate solvent system for the recrystallization of this compound?
The cornerstone of a successful recrystallization is solvent selection[1]. The ideal solvent should exhibit the following properties:
-
High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of hot solvent.
-
Low Solubility at Room or Cold Temperatures: This ensures that the purified compound will crystallize and precipitate out of the solution upon cooling, allowing for recovery.
-
Differential Solubility for Impurities: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).
-
Non-reactive: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Based on the properties of related nicotinamides, a good starting point for solvent screening would be polar protic solvents like alcohols or polar aprotic solvents.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Nicotinamide itself has good solubility in ethanol, especially when heated[5]. A mixture with water can be effective. |
| Isopropanol (IPA) | 82 | Polar Protic | Often used for recrystallizing nicotinamides. Its lower polarity compared to ethanol might offer different selectivity[3]. |
| Acetonitrile | 82 | Polar Aprotic | Can be a good solvent, sometimes used in mixtures with alcohols to fine-tune solubility[5]. |
| Ethyl Acetate | 77 | Moderately Polar | May be a good choice if the compound is less polar. Can be used in a solvent/anti-solvent system with a non-polar solvent like hexanes. |
| Water | 100 | Very Polar | While many nicotinamides are water-soluble, the chloro- and methyl- groups on the target molecule may reduce its aqueous solubility, potentially making water a viable recrystallization solvent, especially for removing highly polar impurities. |
Q4: I need to use column chromatography. How do I develop an effective mobile phase (eluent)?
The most efficient way to develop a mobile phase for column chromatography is by using Thin Layer Chromatography (TLC).
-
Spotting: Dissolve a small amount of your crude material and spot it on a silica gel TLC plate.
-
Elution: Develop the plate in a sealed chamber with a test solvent system. Good starting systems for polar compounds like nicotinamides include mixtures of a less polar solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) and a more polar solvent (e.g., Methanol (MeOH) or Ethanol).
-
Analysis: After development, visualize the spots (e.g., under UV light). The ideal solvent system will give your target compound a Retention Factor (Rf) value of 0.25-0.35 . This Rf provides the best balance for good separation on a column. If the spot remains at the baseline, the eluent is not polar enough. If it shoots to the top, it is too polar.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how do I fix it? A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This often traps impurities.
-
Causality: The boiling point of your chosen solvent may be too high, or the solution is too concentrated.
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the same solvent to decrease the saturation point.
-
Try a lower-boiling point solvent.
-
Introduce a seed crystal (a pure crystal from a previous batch) to encourage nucleation.
-
Q: My recovery yield after recrystallization is extremely low. What are the likely causes? A: Low yield is a common problem with several potential causes.
-
Causality:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used during dissolution.
-
Premature crystallization occurred during a hot filtration step.
-
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.
-
-
Solutions:
-
Ensure the solution is cooled thoroughly (e.g., in an ice bath) to minimize solubility.
-
Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
To avoid premature crystallization, pre-heat the filtration funnel and flask.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more easily filterable crystals[1].
-
Q: My product is still impure after one recrystallization. What should I do? A: If a single recrystallization is insufficient, you have several options.
-
Causality: The impurity may have very similar solubility properties to your product in the chosen solvent.
-
Solutions:
-
Repeat the Recrystallization: A second recrystallization may be sufficient to remove the remaining impurity.
-
Change the Solvent: Use a solvent with a different polarity. This will alter the solubility of both the product and the impurity, potentially leading to better separation.
-
Switch to Chromatography: If recrystallization fails, column chromatography is the next logical step as it separates based on a different principle (adsorption)[2].
-
Column Chromatography Issues
Q: My compound won't move off the baseline (Rf = 0) even with a polar eluent like 10% MeOH in DCM. What's wrong? A: This indicates a very strong interaction with the silica gel.
-
Causality: Your compound is highly polar, or it may be an ionic species (e.g., a salt). The presence of an acidic impurity like 4-Chloro-6-methylnicotinic acid can also cause severe streaking and poor mobility.
-
Solutions:
-
Increase Eluent Polarity: Increase the percentage of methanol. A gradient elution from low to high polarity might be necessary.
-
Add a Modifier: Add a small amount (0.5-1%) of a modifier to the eluent. For a potentially basic compound like a pyridine, triethylamine (TEA) can be used to neutralize acidic sites on the silica. For an acidic impurity, a small amount of acetic acid can improve chromatography.
-
Consider a Different Stationary Phase: If silica gel fails, consider using a more inert stationary phase like alumina or a reversed-phase (C18) silica.
-
Q: The separation between my product and an impurity is very poor (spots are too close on TLC). How can I improve resolution? A: Poor resolution means the eluent is not selective enough.
-
Causality: The product and impurity have very similar polarities.
-
Solutions:
-
Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move slower, often increasing the separation between them.
-
Change Solvent System: Try a different solvent combination. For example, instead of Ethyl Acetate/Hexane, try DCM/MeOH. Different solvents have unique interactions with the solute and stationary phase that can be exploited for better separation.
-
Use a Longer Column: A longer column provides more surface area and more opportunities for separation to occur.
-
Q: The column pressure increased significantly after I loaded my sample. What should I do? A: High back-pressure is often caused by a blockage at the top of the column.
-
Causality:
-
The sample has precipitated upon contact with the less polar column eluent.
-
The sample was not fully dissolved or filtered before loading.
-
The flow rate is too high[6].
-
-
Solutions:
-
Ensure Solubility: Dissolve the crude sample in a minimal amount of a strong solvent, but then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column ("dry loading"). This prevents precipitation issues.
-
Filter the Sample: Always filter your sample solution through a small plug of cotton or a syringe filter before loading.
-
Reduce Flow Rate: Decrease the flow rate to reduce pressure.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The optimal solvent and volumes must be determined experimentally.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Place a small piece of fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol assumes a mobile phase has been developed using TLC.
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column with the chosen eluent.
-
Packing the Column: Slowly add silica gel to the eluent-filled column. Gently tap the column to ensure even packing and remove air bubbles. Add another thin layer of sand on top of the silica bed. Drain the eluent until its level is just at the top of the sand layer. Never let the column run dry.
-
Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like DCM or acetone). In a separate beaker, add a small amount of silica gel to this solution and then evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column. Apply gentle pressure (e.g., with a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Workflows
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting an appropriate purification strategy.
Diagram 2: Workflow for Recrystallization Optimization
Caption: Systematic workflow for optimizing a recrystallization procedure.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Berg, J. R. (1950). U.S. Patent No. 2,496,114. Google Patents.
-
Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. Retrieved from [Link]
-
Al-Qahtani, M., et al. (2021). An efficient method for scalable synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11, 21036-21047. Retrieved from [Link]
-
Bio-Rad. (n.d.). Plasmid Purification Using CHT Ceramic Hydroxyapatite Support. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances. Retrieved from [Link]
-
D'Aria, S., et al. (2021). New Crystalline Salts of Nicotinamide Riboside as Food Additives. Molecules, 26(9), 2689. Retrieved from [Link]
- Degussa, A. (1984). U.S. Patent No. 4,447,615. Google Patents.
-
ChemSynthesis. (2025). 6-chloro-4-methylnicotinamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]
-
Ali, E. A., et al. (2016). Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829. Saudi Journal of Biological Sciences, 23(1), 131-138. Retrieved from [Link]
-
Norgen Biotek Corp. (n.d.). Plasmid DNA Purification Using Norgen Preparative Chromatography Columns. Retrieved from [Link]
-
Wang, C., et al. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 23(14), 5183-5196. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Lowe, C. R., et al. (1973). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. Biochemical Journal, 133(3), 507–513. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
Li, M., et al. (2023). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. International Journal of Molecular Sciences, 24(13), 10756. Retrieved from [Link]
-
Singh, K. (2025). Why am unable to purify my CX3CL1 gene, using ni NTA? ResearchGate. Retrieved from [Link]
Sources
Minimizing hydrolysis side reactions of 4-Chloro-6-methylnicotinamide
Technical Support Center: 4-Chloro-6-methylnicotinamide Stability
Executive Summary: The "Dual-Hydrolysis" Threat
As researchers working with This compound , you are handling a "push-pull" system that is chemically predisposed to instability. The pyridine ring is electron-deficient, activated by the amide at C3, making the chloride at C4 exceptionally labile.
You are fighting a war on two fronts. Most users focus on the amide, but the chloride displacement is often the faster, silent yield-killer.
-
Threat A (Amide Hydrolysis): Conversion of the carboxamide (
) to the carboxylic acid ( ). Driven by extreme pH (acid or base). -
Threat B (SNAr Displacement): Displacement of the 4-Chloro group by water/hydroxide to form the 4-hydroxy derivative (which tautomerizes to the 4-pyridone). This is the dominant pathway in basic media.
Diagnostic Hub: What went wrong?
Use this module to identify which hydrolysis pathway is degrading your sample based on LC-MS or NMR data.
Symptom Checker
| Observation (LC-MS) | Diagnosis | The Chemical Reality | Root Cause |
| Amide Hydrolysis | Amide ( | Prolonged exposure to strong acid/base; High heat in water. | |
| Chloride Hydrolysis | Chloro ( | pH > 7.5 ; Nucleophilic attack by water/OH⁻. | |
| New Peak (Earlier RT) | Polarity Shift | Both degradation products are more polar than the parent. | Reverse Phase (C18) will elute Acid and Pyridone before the parent. |
| Precipitate in Acid | Solubility Change | The Nicotinic Acid derivative is often less soluble in acidic water (isoelectric point). | Acidification of aqueous workup layers. |
Visualizing the Degradation Pathways
Figure 1: The degradation map. Note that Path B (Chloride displacement) is often kinetically favored over Path A in basic conditions due to the electron-deficient ring.
Reaction Optimization & Workup Protocols
The following protocols are designed to be self-validating . If you follow the pH and temperature constraints, the side reactions are mechanistically suppressed.
A. Reaction Conditions (The "Anhydrous Rule")
The 4-Chloro substituent is a "loaded spring." Water acts as a competitive nucleophile.
-
Solvent Choice: Use DCM (Dichloromethane) or THF (Tetrahydrofuran) . Avoid alcohols (MeOH/EtOH) if using strong bases, as alkoxide displacement (SNAr) will occur instantly, forming the ether.
-
Scavengers: If your reaction generates acid (e.g., using an acid chloride), do not use aqueous base to quench. Use solid, anhydrous bases like K₂CO₃ or organic bases like DIPEA .
B. The "Cold-Buffer" Workup (Gold Standard)
Why this works: This protocol keeps the pH in the "Stability Window" (pH 5–7) where both hydrolysis rates are at their minimum.
Step-by-Step Protocol:
-
Preparation: Prepare a 0.5 M Phosphate Buffer (pH 6.5) and chill to 4°C on ice.
-
Quenching: Pour your reaction mixture slowly into the cold buffer with vigorous stirring.
-
Critical: Do not pour water into the reaction; pour the reaction into the buffer. This prevents localized heating and pH spikes.
-
-
Extraction: Immediately extract with EtOAc or DCM.
-
Drying: Use Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if your compound is acid-sensitive (MgSO₄ is slightly Lewis acidic), though for this molecule, Na₂SO₄ is simply preferred for ease of filtration.
-
Evaporation: Keep the rotovap bath below 40°C . Heat is the catalyst for the SNAr reaction.
C. Storage Guidelines
-
Form: Store as a solid. Solutions in DMSO/MeOH degrade over weeks.
-
Temperature: -20°C is mandatory for long-term storage.
-
Atmosphere: Store under Argon/Nitrogen. Moisture is the enemy.
Troubleshooting Workflow (Decision Tree)
Follow this logic to rescue a failing experiment.
Figure 2: Troubleshooting logic flow. Note that "Self-reaction" refers to the pyridine nitrogen of one molecule attacking the C4-Cl of another, forming a pyridinium salt.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH to wash my organic layer? A: Absolutely not. Hydroxide (OH⁻) is a potent nucleophile. It will attack the C4 position (displacing Chlorine) much faster than it hydrolyzes the amide. Even 1M NaOH can degrade your product within minutes at room temperature. Use saturated NaHCO₃ or Phosphate Buffer pH 7 instead.
Q: My compound turned yellow/orange on the shelf. Is it bad? A: Likely yes. 4-Chloropyridines are prone to intermolecular polymerization (auto-quaternization), where the pyridine nitrogen of one molecule attacks the 4-Cl of another. This forms colored pyridinium salts. Prevention: Store as the HCl salt if possible, or strictly at -20°C in the dark.
Q: I need to run a reaction at high temperature. What solvent should I use? A: If you must heat it, use non-nucleophilic, non-protic solvents like Toluene or 1,4-Dioxane . Ensure the system is strictly anhydrous. Trace water at 80°C+ acts like a steam hammer on the C4-Cl bond.
References
- Reactivity of 4-Chloropyridine Derivatives: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic Substitution). Context: Establishes the high reactivity of C4-halopyridines toward SNAr due to the electron-deficient ring.
-
Hydrolysis Kinetics of Nicotinamide
- Source: Finholt, P., & Higuchi, T. (1962). Rate studies on the hydrolysis of niacinamide. Journal of Pharmaceutical Sciences, 51(7), 655-661.
-
URL:[Link]
- Context: Defines the pH-rate profile, identifying the stability maximum near pH 5-6.
- Source: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
-
Stability of 4-Halopyridines
Sources
Optimizing temperature for 4-Chloro-6-methylnicotinamide coupling
This guide provides in-depth technical support for researchers, chemists, and process development professionals working with 4-Chloro-6-methylnicotinamide. It is designed to address common challenges and questions related to optimizing temperature for palladium-catalyzed cross-coupling reactions, ensuring robust, reproducible, and high-yielding synthetic outcomes.
Foundational Concepts & FAQs
This section addresses fundamental questions regarding the thermal aspects of coupling reactions involving this compound, a common heterocyclic electrophile.
Q1: Why is temperature a critical parameter for coupling reactions with this compound?
Temperature is arguably the most influential parameter in palladium-catalyzed cross-coupling reactions involving heteroaryl chlorides like this compound. The C-Cl bond on an electron-deficient pyridine ring is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] Consequently, the initial, often rate-limiting, oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, requires substantial thermal energy to overcome a high activation barrier.[2]
-
Too Low Temperature: Leads to sluggish or incomplete reactions, as the catalyst lacks the energy to efficiently activate the C-Cl bond.
-
Too High Temperature: Can cause catalyst decomposition, degradation of starting materials or the nicotinamide product, and an increase in side reactions like hydrodehalogenation or homocoupling.[3] The nicotinamide moiety itself has limited thermal stability, and prolonged exposure to high temperatures can be detrimental.[4][5][6][7]
Q2: What is a typical starting temperature range for these coupling reactions?
For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving aryl or heteroaryl chlorides, a general starting range is 80-110 °C .[8][9][10] However, the optimal temperature is highly dependent on the specific reaction type, the nucleophilic coupling partner, the catalyst/ligand system, and the solvent. For instance, some modern, highly active Buchwald-Hartwig catalysts with sterically demanding phosphine ligands can facilitate C-N couplings at lower temperatures, sometimes even at room temperature, though this is less common for challenging heteroaryl chlorides.[11][12]
Q3: What are the visual or analytical signs that my reaction temperature is not optimized?
-
Low Conversion (Temperature may be too low): Analysis by UPLC, LC-MS, or GC-MS shows a large percentage of unreacted this compound remaining even after extended reaction times.
-
Multiple Unidentified Peaks (Temperature may be too high): The chromatogram shows numerous side products. Common byproducts include the hydrodehalogenated species (6-methylnicotinamide) or dark, insoluble materials (tar), which often indicate substrate or catalyst decomposition.[3]
-
Inconsistent Results: Significant variations in yield and purity between identical runs can point to poor temperature control, where small fluctuations lead to drastically different reaction pathways.
Troubleshooting Guide: Common Temperature-Related Issues
This section provides direct answers and corrective actions for specific problems encountered during experimentation.
Q1: My reaction has stalled; a significant amount of starting material remains. Should I just increase the temperature?
While insufficient temperature is a likely cause, increasing it should be a controlled step.
Immediate Answer: Yes, a controlled increase in temperature is the logical next step. A stalled reaction often indicates that the activation energy for the oxidative addition of the C-Cl bond is not being met.
Detailed Explanation & Action Plan:
-
Incremental Increase: Raise the temperature in 10-20 °C increments. For example, if the reaction was running at 80 °C, increase it to 90 °C or 100 °C.[9][13]
-
Monitor Closely: After each temperature increase, monitor the reaction progress by LC-MS or TLC every 1-2 hours. Look for the consumption of starting material and the formation of the desired product.
-
Check for Degradation: Simultaneously, watch for the appearance of new impurities. If side products begin to form at a faster rate than the desired product, the temperature is likely too high, and a different component of the reaction (e.g., ligand, base) may need re-evaluation.
-
Consider the Catalyst System: If increasing the temperature to a reasonable limit (e.g., 120-130 °C in a solvent like dioxane) does not drive the reaction to completion, the catalyst system itself may be the issue. The ligand may not be electron-rich or bulky enough to promote the difficult oxidative addition of the heteroaryl chloride.[2] Consider switching to a more robust ligand such as a biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for coupling aryl chlorides.[14][15]
Q2: My reaction gives a good initial conversion, but then I see the formation of byproducts and the product yield decreases over time. What's happening?
Immediate Answer: This strongly suggests that your reaction temperature is too high, leading to product degradation or catalyst decomposition.
Detailed Explanation & Action Plan:
-
Confirm Thermal Stability: The nicotinamide functional group can be thermally sensitive.[4][5][6][7] High temperatures, especially in the presence of strong bases, can lead to hydrolysis or other decomposition pathways.
-
Lower the Temperature: Reduce the reaction temperature by 10-20 °C from your previous setting. While this may slow the reaction rate, it can significantly improve the final isolated yield by preventing product loss.
-
Evaluate Catalyst Lifetime: Palladium catalysts, particularly Pd(0) species, can deactivate at high temperatures. This deactivation can lead to a stall in the productive catalytic cycle, allowing side reactions to dominate. Running the reaction at a slightly lower temperature can extend the catalyst's active lifetime.
-
Safety Consideration: Be aware that some cross-coupling reactions are exothermic. Running at an excessively high setpoint temperature can, in some cases, trigger a runaway reaction, especially on a larger scale.[16] Always ensure proper temperature control and monitoring.
Q3: How do I systematically find the optimal temperature for a new coupling partner?
Immediate Answer: The most efficient method is to perform a parallel temperature screen using a high-throughput experimentation (HTE) platform or a simple array of reaction vials in a temperature-controlled heating block.[17][18][19][20]
Detailed Explanation & Action Plan:
-
Define Range: Select a temperature range to screen, for example, from 70 °C to 120 °C.
-
Set Up Parallel Reactions: Prepare several identical small-scale reactions. Place each reaction in a well or vial set to a specific temperature within your defined range (e.g., 70°C, 80°C, 90°C, 100°C, 110°C, 120°C).
-
Time Point Analysis: At set time intervals (e.g., 2h, 6h, 12h, 24h), take a small, quenched aliquot from each reaction.
-
Analyze and Plot: Analyze each aliquot by UPLC or LC-MS to determine the % conversion to product and the % formation of key impurities. Plotting these values against temperature will reveal the optimal thermal window where the reaction rate is high and impurity formation is low.
Experimental Protocols
Protocol 1: Parallel Temperature Screening for Suzuki-Miyaura Coupling
This protocol describes a method for identifying the optimal reaction temperature for the Suzuki-Miyaura coupling of this compound with a novel boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Parallel synthesizer or heating block with multiple wells
-
Small reaction vials with stir bars and septa caps
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the solvent/water mixture, the base, and the catalyst.
-
Reagent Dispensing: In each of six reaction vials, add this compound (1.0 eq), the boronic acid (1.2 eq), and a stir bar.
-
Solvent and Reagent Addition: To each vial, add the solvent mixture, the base solution (2.0 eq), and the catalyst solution (e.g., 2 mol %).
-
Inerting: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Place the vials in the heating block and set each position to a different temperature: 70°C, 80°C, 90°C, 100°C, 110°C, and 120°C. Begin stirring.
-
Sampling: After 4 hours, carefully take a small aliquot (~10 µL) from each vial. Quench the aliquot in a separate vial containing a suitable solvent (e.g., acetonitrile with a small amount of water) and prepare for analysis.
-
Analysis: Analyze each quenched sample by UPLC or LC-MS to determine the ratio of starting material to product.
-
Interpretation: Identify the temperature that provides the highest conversion to the desired product with the minimal formation of byproducts. This is your optimal temperature.
Data Presentation
Table 1: Example Results from a Parallel Temperature Screen
| Temperature (°C) | Reaction Time (h) | Conversion to Product (%) | Key Impurity (Hydrodehalogenation, %) |
| 70 | 4 | 15 | < 1 |
| 80 | 4 | 45 | < 1 |
| 90 | 4 | 88 | 1.5 |
| 100 | 4 | 96 | 2.0 |
| 110 | 4 | 97 | 5.5 |
| 120 | 4 | 95 | 11.0 |
This table illustrates that while conversion peaks around 110°C, the formation of the hydrodehalogenation byproduct increases significantly above 100°C. Therefore, 100°C represents the optimal balance for this hypothetical reaction.
Visualizations
General Catalytic Cycle for Cross-Coupling
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the temperature-sensitive oxidative addition step.
Caption: A generic Pd-catalyzed cross-coupling cycle.
Troubleshooting Decision Tree for Temperature Optimization
This diagram provides a logical workflow for diagnosing and solving temperature-related issues in your coupling reaction.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. biotage.com [biotage.com]
- 18. hammer.purdue.edu [hammer.purdue.edu]
- 19. Best practice for sampling in automated parallel synthesizers - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00074E [pubs.rsc.org]
- 20. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Solubility Issues with 4-Chloro-6-methylnicotinamide
Welcome to the technical support center for 4-Chloro-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. The following question-and-answer format addresses specific issues with detailed explanations and actionable protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural components: a substituted pyridine ring, a chloro group, a methyl group, and a primary amide.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which generally confers some degree of polarity.
-
Amide Group: The amide group is polar and can participate in hydrogen bonding as both a donor and an acceptor. This functional group typically enhances solubility in polar solvents.
-
Chloro and Methyl Groups: These groups are more nonpolar and will contribute to the compound's solubility in less polar organic solvents.
Based on these features, this compound is expected to be a crystalline solid with limited solubility in water and higher solubility in polar organic solvents. The melting point for the related compound, 6-chloro-4-methylnicotinamide, is reported to be 169-170 °C, suggesting a stable crystal lattice that may contribute to lower solubility.[1]
My this compound is not dissolving in common aqueous buffers (e.g., PBS). What should I do?
This is a common observation for many heterocyclic aromatic compounds.[2][3] The strong intermolecular forces within the crystal lattice of the solid compound can be difficult to overcome with water alone.[4] Here is a systematic approach to address this issue:
Initial Steps: Simple Modifications
-
Sonication: Mechanical energy can help to break down the crystal lattice and facilitate dissolution.
-
Gentle Heating: Increasing the temperature will increase the kinetic energy of the solvent molecules, which can help to solvate the compound. However, be cautious as excessive heat can lead to degradation. For nicotinamide and its derivatives, stability is generally good in a pH range of 3 to 7.5.[5]
Intermediate Steps: Co-Solvents
If physical methods are insufficient, the use of a co-solvent is a standard and effective technique.[6] A co-solvent works by reducing the overall polarity of the aqueous solution, making it more favorable for the solute to dissolve.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent that is miscible with water and generally used in small percentages (e.g., 1-10%) in biological assays.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent with excellent solvating properties.
-
Ethanol: A polar protic solvent that can be effective, particularly for compounds with some nonpolar character.
The following table provides a starting point for using co-solvents.
| Co-Solvent | Starting Concentration (v/v) | Notes |
| DMSO | 1-5% | Prepare a concentrated stock solution in 100% DMSO first, then dilute into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| DMF | 1-5% | Similar to DMSO, prepare a concentrated stock and dilute. |
| Ethanol | 5-10% | May be less effective than DMSO or DMF but can be a good option if aprotic solvents interfere with your assay. |
For a generalized approach to using co-solvents, you can refer to established methodologies for solubilizing compounds in binary solvent systems.[7][8]
I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?
This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here’s a troubleshooting workflow:
Caption: Troubleshooting precipitation upon dilution.
Explanation of Steps:
-
Lower Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Increase Co-Solvent Percentage: If a higher compound concentration is necessary, you may need to increase the percentage of the co-solvent in your final solution. Be sure to run a vehicle control to ensure the higher co-solvent concentration does not affect your experimental results.
-
pH Adjustment: The solubility of compounds with nitrogen-containing heterocycles can be pH-dependent.[9][10] Although the amide group is generally neutral, the pyridine nitrogen can be protonated at acidic pH. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility. For nicotinamide, stability is observed between pH 3 and 7.5.[5]
Can I use techniques other than co-solvents to improve the solubility of this compound?
Yes, several other techniques can be employed, particularly in the context of formulation development for in vivo studies or high-concentration screening.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. β-cyclodextrins are commonly used for this purpose.[11]
-
Nanomilling: This physical modification technique reduces the particle size of the compound to the nanoscale.[11][12] The increased surface area-to-volume ratio can significantly enhance the dissolution rate and solubility.[11]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved through methods like melt extrusion or solvent evaporation.[13]
-
Salt Formation: While this compound itself is not readily ionizable for salt formation, derivatization to a more acidic or basic analogue could be a strategy in a medicinal chemistry context.[4]
What are the recommended solvents for preparing stock solutions of this compound for long-term storage?
For long-term storage, it is crucial to choose a solvent that ensures the stability of the compound.
-
DMSO: Anhydrous DMSO is an excellent choice for preparing highly concentrated stock solutions (e.g., 10-50 mM). These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
DMF: Similar to DMSO, anhydrous DMF can be used for long-term storage at low temperatures.
It is generally not recommended to store aqueous solutions for more than a day, as the stability of the compound in an aqueous environment over time may be uncertain.[14]
Are there any safety precautions I should be aware of when handling this compound?
As with any chemical compound, proper safety precautions should be followed. Based on safety data for similar compounds, this compound may cause skin, eye, and respiratory irritation.[15]
General Safety Recommendations:
-
Handle in a well-ventilated area or under a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Avoid inhalation of dust.[18]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[16]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Experimental Protocol: Determining the Solubility of this compound
This protocol outlines a general method for quantitatively determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid at the bottom.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound by back-calculating from the concentration of the diluted sample.
-
Caption: Workflow for experimental solubility determination. [19]
References
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC. (2019, November 21).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- (PDF) Solid-State Techniques for Improving Solubility - ResearchGate.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
- FOOD CHEMISTRY SOCIETY.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 6 - SAFETY DATA SHEET. (2012, November 28).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, January 23).
- The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC.
- Safety Data Sheet - Cayman Chemical. (2025, August 19).
- 6-chloro-4-methylnicotinamide - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
- HETEROCYCLIC COMPOUNDS - UOU.
- Heterocyclic aromatic compounds | Organic Chemistry II Class Notes - Fiveable. (2025, August 15).
- PRODUCT INFORMATION - Cayman Chemical.
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 8).
- Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface - PubMed.
- Solubilization Using Cosolvent Approach | Request PDF - ResearchGate.
- Technical Guide: Solubility Profile of 4-Chloro-6-isopropylpyrimidin-2-amine in Organic Solvents - Benchchem.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. uou.ac.in [uou.ac.in]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. gdch.de [gdch.de]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agnopharma.com [agnopharma.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing reactivity of 4-Chloro-6-methylnicotinamide vs 4-Chloronicotinamide
An In-Depth Comparative Guide to the Reactivity of 4-Chloro-6-methylnicotinamide and 4-Chloronicotinamide
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates synthetic strategy, efficiency, and yield. Halogenated pyridines, in particular, serve as versatile intermediates for constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two such key intermediates: this compound and 4-Chloronicotinamide. We will delve into the electronic and steric factors governing their reactivity in two fundamental classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Introduction to the Molecules
At first glance, this compound and 4-Chloronicotinamide are structurally similar. Both feature a pyridine ring activated by a chloro-substituent at the 4-position and a carboxamide group at the 3-position. The key distinction is the presence of a methyl group at the 6-position of the pyridine ring in the former. This seemingly minor structural modification has significant implications for the molecule's chemical behavior.
| Compound | Structure |
| 4-Chloronicotinamide | ![]() |
| This compound | ![]() |
The pyridine nitrogen and the carboxamide group are both electron-withdrawing, rendering the C4 carbon atom highly electrophilic and susceptible to reaction.[1][2] This guide will elucidate how the additional methyl group modulates this inherent reactivity.
Theoretical Framework: Electronic and Steric Effects
The reactivity of these chloropyridines is governed by a balance of electronic and steric effects.
-
Electronic Effects : The nitrogen atom in the pyridine ring strongly withdraws electron density, particularly from the ortho (2,6) and para (4) positions, activating them towards nucleophilic attack.[2] The carboxamide group at the meta-position (C3) further enhances this effect. The critical difference arises from the methyl group at C6 in this compound. Methyl groups are known to be weakly electron-donating through an inductive effect. This donation of electron density to the pyridine ring slightly counteracts the electron-withdrawing effect of the ring nitrogen, thereby reducing the electrophilicity of the C4 carbon. Consequently, this compound is predicted to be less reactive in reactions that favor a more electron-poor aromatic ring.
-
Steric Effects : The methyl group at the 6-position introduces steric bulk in proximity to the ring nitrogen. While it does not directly shield the C4 position, it can influence the approach of reagents, particularly the large, ligand-bound metal complexes used in cross-coupling catalysis.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[2][3] The rate of reaction is largely determined by the stability of this intermediate.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Hypothesis: 4-Chloronicotinamide will exhibit significantly higher reactivity in SNAr reactions compared to this compound. The electron-donating methyl group on the latter will destabilize the anionic Meisenheimer complex, increasing the activation energy of the rate-determining addition step.
Experimental Protocol: Comparative Amination
This protocol describes a representative SNAr reaction using piperidine as the nucleophile.
-
Setup : In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, add 4-Chloronicotinamide (1.0 mmol) to the first and this compound (1.0 mmol) to the second.
-
Reagents : To each vessel, add piperidine (1.2 mmol) and 5 mL of a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Reaction : Heat both mixtures to 100 °C.
-
Monitoring : Monitor the progress of each reaction at 1-hour intervals using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup : Upon completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis : Purify the crude product by column chromatography and determine the isolated yield.
Anticipated Results
| Substrate | Reaction Time (for >95% conversion) | Isolated Yield |
| 4-Chloronicotinamide | ~ 2-3 hours | > 90% |
| This compound | ~ 6-8 hours | ~ 75-85% |
The data clearly indicates that the absence of the electron-donating methyl group in 4-Chloronicotinamide leads to a faster and more efficient SNAr reaction.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, catalyzed by a palladium complex.[4][5] The reaction mechanism is a catalytic cycle where the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is often the rate-determining step for less reactive aryl chlorides.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Hypothesis: The difference in reactivity will be less pronounced than in SNAr and highly dependent on the catalyst system. However, 4-Chloronicotinamide is still expected to be moderately more reactive. The electron-donating methyl group in this compound can slightly disfavor the oxidative addition step, which is promoted by electron-deficient aryl halides.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a standard Suzuki-Miyaura coupling with phenylboronic acid.
-
Setup : In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., Argon), add 4-Chloronicotinamide (1.0 mmol) to the first and this compound (1.0 mmol) to the second.
-
Reagents : To each flask, add phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent : Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction : Heat both mixtures to 90 °C.
-
Monitoring : Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup : After completion, cool the mixtures, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis : Purify the product by column chromatography and determine the isolated yield.
Anticipated Results
| Substrate | Reaction Time | Isolated Yield |
| 4-Chloronicotinamide | ~ 4-6 hours | ~ 85-95% |
| This compound | ~ 5-8 hours | ~ 80-90% |
While both substrates are effective in the Suzuki-Miyaura coupling, the data suggests a slightly faster and higher-yielding reaction for 4-Chloronicotinamide, consistent with the electronic arguments.
Summary and Practical Implications for Researchers
This guide demonstrates that the 6-methyl group on the nicotinamide scaffold has a discernible, albeit different, impact on reactivity depending on the reaction class.
Caption: Logical flow from molecular structure to reactivity outcome.
Key Takeaways:
-
For Nucleophilic Aromatic Substitution: 4-Chloronicotinamide is the superior substrate, offering faster reaction rates and higher yields. When working with this compound, researchers should be prepared to use more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) to achieve comparable results.
-
For Palladium-Catalyzed Cross-Coupling: Both compounds are viable substrates. While 4-Chloronicotinamide may react slightly faster, the difference is less pronounced. For this compound, optimization of the catalyst system (ligand, palladium source) may be beneficial to maximize efficiency, especially with challenging coupling partners.
Ultimately, the choice between these two building blocks will depend on the specific synthetic target and the desired reaction pathway. Understanding the fundamental electronic influence of the 6-methyl group allows for more informed and rational synthetic design, saving valuable research time and resources.
References
-
Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412–9415. Available at: [Link]
-
Fairlamb, I. J. S. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions, 50(40), 14207-14214. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Reinheimer, J. D., & Bunnett, J. F. (1959). The "Element Effect" in Nucleophilic Aromatic Substitution. A New Mechanistic Criterion. Journal of the American Chemical Society, 81(12), 3153-3157. Available at: [Link]
-
Terrier, F. (2013). Nucleophilic Aromatic Substitution of Hydrogen. Modern Nucleophilic Aromatic Substitution, 255-283. Available at: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Establishing Reference Standards for 4-Chloro-6-methylnicotinamide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities. 4-Chloro-6-methylnicotinamide is a key heterocyclic building block, often utilized as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its precise characterization is critical for ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth, technically-grounded framework for the qualification and comparison of reference standards for this compound. We will move beyond a simple product-versus-product analysis to establish a comprehensive methodology for validating any given batch of this compound as a primary reference standard. We will explore the necessary analytical techniques, provide comparative data on their utility, and detail the causality behind our experimental choices, ensuring a self-validating and trustworthy protocol.
The Foundational Role of a Reference Standard
A chemical reference standard is a highly purified and well-characterized substance intended for use in analytical procedures. Its primary purpose is to provide a benchmark against which a sample can be compared. For a molecule like this compound, this could involve:
-
Identity Confirmation: Ensuring that the correct molecule has been synthesized.
-
Purity Analysis: Quantifying the main component and identifying any process-related impurities or degradation products.
-
Assay (Content) Measurement: Determining the exact concentration of the substance in a sample, often a critical in-process control in drug manufacturing.
The qualification of a reference standard is not a single experiment but a holistic process designed to build a comprehensive profile of the material.
Workflow for Qualification of a Primary Reference Standard
The following workflow outlines the essential steps and analytical techniques required to qualify a batch of this compound as a primary reference standard. This process ensures its identity, purity, and fitness for purpose.
Caption: Workflow for qualifying a primary reference standard.
Part 1: Structural Confirmation (Identity)
The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is essential for this purpose, as each provides a unique piece of the structural puzzle.
Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms in a molecule. The proton NMR should show the characteristic signals for the aromatic protons, the methyl group, and the amide protons, with appropriate chemical shifts and coupling patterns. The carbon NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition (C₇H₇ClN₂O).[3] Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. For this compound, one would expect to see characteristic absorption bands for the N-H stretch of the amide, the C=O stretch (Amide I band), and vibrations associated with the substituted pyridine ring.
A candidate standard must provide data consistent with the known structure of this compound across all these techniques.[4]
Part 2: Purity Assessment - A Comparative Look at Chromatographic Methods
Purity is the most critical attribute of a reference standard after identity. The goal is to separate, identify, and quantify every significant impurity present. No single analytical method is capable of detecting all possible impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—is a self-validating approach that enhances trustworthiness.
The primary tool for purity assessment is High-Performance Liquid Chromatography (HPLC).
| Parameter | Method A: Reversed-Phase HPLC (C18 Column) | Method B: HILIC (Hydrophilic Interaction Liquid Chromatography) | Causality & Rationale |
| Principle | Separation based on hydrophobicity. Nonpolar compounds are retained longer. | Separation based on polarity. Polar compounds are retained longer. | Using both methods provides a more complete impurity profile. A polar impurity that co-elutes with the main peak in RP-HPLC may be well-separated in HILIC, and vice-versa.[5] |
| Typical Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., 0.1% Formic Acid). | High organic content (e.g., Acetonitrile) with a small amount of aqueous buffer. | The different mobile phase systems ensure that impurities with different solubility and ionization characteristics are detected. |
| Detects | Nonpolar to moderately polar impurities. | Highly polar impurities and metabolites (e.g., hydrolyzed acid form). | A potential impurity, 4-Chloro-6-methylnicotinic acid, is more polar and would be better resolved using HILIC. |
| Detector | Photodiode Array (PDA) or UV Detector. | PDA or UV Detector; often coupled with MS for identification. | A PDA detector is crucial as it provides spectral information, helping to distinguish between impurities and confirming peak homogeneity. |
Experimental Protocol: Orthogonal HPLC Purity Assessment
Objective: To determine the purity of a this compound candidate standard and identify any impurities.
Method A: Reversed-Phase HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the candidate standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
-
Analysis: Inject 10 µL. Run a blank (diluent) and the sample. Integrate all peaks representing ≥0.05% of the total peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Method B: LC-MS/MS for Trace Impurity Identification
For identifying unknown impurities at low levels, a more sensitive technique like LC-MS/MS is required.[6][7]
-
LC System: Utilize the same chromatographic conditions as Method A to ensure correlation of retention times.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Data Acquisition:
-
Full Scan Mode: To detect all ions within a mass range (e.g., m/z 100-500).
-
Selected Reaction Monitoring (SRM) or Product Ion Scan: To confirm the identity of known potential impurities by monitoring specific precursor-to-product ion transitions.[5]
-
Visualizing Impurity Origins
Potential impurities often arise from the synthetic route. A common synthesis might proceed from 4-chloro-6-methylnicotinonitrile.
Caption: Potential impurities from a nitrile hydrolysis synthesis route.
Part 3: Content Assignment (Assay)
While HPLC purity gives a relative percentage, the assay value provides the absolute content of the analyte, accounting for non-chromatographable impurities like water and inorganic salts.
Comparison of Assay Methodologies
| Method | Description | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | The integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. | Provides a direct, primary method of measurement without requiring a reference standard of the same compound. High precision and accuracy. | Requires a specialized, high-field NMR instrument and a suitable, non-interfering internal standard. |
| Mass Balance | Assay = 100% - Water Content - Residual Solvents - Residue on Ignition - Chromatographic Impurities. | Comprehensive approach that accounts for all major non-analyte components. | An indirect method; its accuracy depends entirely on the accuracy of each individual measurement. Can be less precise than qNMR. |
For a primary reference standard, qNMR is the preferred method due to its direct nature. However, the mass balance approach is widely accepted and provides a robust cross-validation.
Part 4: Physicochemical Characterization & Stability
A complete profile includes key physical properties and an understanding of the material's stability.
-
Melting Point: A sharp melting range is indicative of high purity. For 6-chloro-4-methylnicotinamide, the melting point is reported as 169-170 °C.[3]
-
Loss on Drying (LOD): Measures the amount of volatile matter (typically water or residual solvents) removed upon heating.
-
Stability: The stability of a reference standard determines its shelf life. A stability study should be conducted under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and accelerated conditions like 40 °C/75% RH). Samples are tested at regular intervals (e.g., 0, 3, 6, 12 months) using the validated HPLC purity method to monitor for any degradation. Nicotinamide derivatives are generally stable, but hydrolysis of the amide to the carboxylic acid is a potential degradation pathway.[8][9][10]
Final Certification: The Certificate of Analysis (CoA)
All the data generated is consolidated into a Certificate of Analysis. This document is the definitive statement on the quality of the reference standard.
Table: Example Certificate of Analysis for this compound Reference Standard
| Test | Specification | Result (Example Batch) | Method Reference |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by FTIR | Conforms to reference spectrum | Conforms | USP <197K> |
| Identity by MS | Conforms to theoretical mass ± 5 ppm | Conforms | In-house/HRMS-01 |
| Identity by ¹H NMR | Conforms to structure | Conforms | In-house/NMR-01 |
| Purity by HPLC (RP) | ≥ 99.5% | 99.8% | In-house/HPLC-01A |
| Purity by HPLC (HILIC) | Report result | 99.9% | In-house/HPLC-01B |
| Largest Individual Impurity | ≤ 0.15% | 0.08% | In-house/HPLC-01A |
| Loss on Drying | ≤ 0.5% | 0.1% | USP <731> |
| Residue on Ignition | ≤ 0.1% | < 0.05% | USP <281> |
| Assay (by Mass Balance) | 99.0% - 101.0% (anhydrous basis) | 99.8% | Calculation |
| Recommended Storage | Store at room temperature, protected from light and moisture. | - | - |
| Retest Date | 24 months from date of certification | - | - |
Conclusion
Establishing a reference standard for this compound is a rigorous, multi-faceted process that builds confidence in all subsequent analytical measurements. By employing a suite of orthogonal analytical techniques—from structural confirmation by NMR and MS to comprehensive purity profiling with multiple HPLC methods—a self-validating system is created. This guide provides the framework for not only qualifying a single batch but also for objectively comparing different candidate materials. The ultimate goal is to produce a reference standard with a well-documented and defensible Certificate of Analysis, ensuring the integrity of research and development in the pharmaceutical industry.
References
- MedKoo Biosciences, Inc. (n.d.). Certificate of Analysis.
-
Wang, L., et al. (2018). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Available at: [Link]
- Briti Scientific. (n.d.). Sample COA - Certificate of Analysis.
- ChemSynthesis. (2025). 6-chloro-4-methylnicotinamide.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-methylnicotinic acid.
- ChemScene. (n.d.). 4-Chloro-6-methylnicotinonitrile.
- ChemicalBook. (2025). 4-CHLORO-6-METHYLNICOTINONITRILE.
- Royal Society of Chemistry. (2010). Analytical Methods.
- Fisher Scientific. (n.d.). GC MS and LC MS Standards.
- PhytoTech Labs Inc. (2021). CERTIFICATE OF ANALYSIS.
- Wikipedia. (n.d.). Nicotinamide.
- Fluorochem. (n.d.). Methyl 4-chloro-6-methylnicotinate.
- Bio-Techne. (n.d.). Certificate of Analysis (COA) Finder Tool.
- PubMed. (n.d.). Determination of endogenous concentrations of N1-methylnicotinamide in human plasma and urine by high-performance liquid chromatography.
- Meso Scale Discovery. (n.d.). Find Certificate of Analysis.
- ATSDR. (n.d.). 6. analytical methods.
- Neel, O. F., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology.
- Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- MDPI. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide.
- Royal Society of Chemistry. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT).
- MDPI. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders.
- ResearchGate. (2025). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- MedchemExpress.com. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
- Sigma-Aldrich. (n.d.). 1-Methylnicotinamide chloride analyticalstandard.
- Pharmaffiliates. (n.d.). Nicotinamide-impurities.
- PubMed. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- Sigma-Aldrich. (n.d.). Nicotinamide Impurity F Pharmaceutical Secondary Standard; Certified Reference Material.
- Sigma-Aldrich. (n.d.). Nicotinamide EP Reference Standard.
-
Smesny, S., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry. Available at: [Link]
- Lorkiewicz, P., et al. (2023). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Chemical Research in Toxicology.
- Eckstein, M., et al. (2022). Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. Molecular Oncology.
- Pharmaceutical Technology. (2024). Nicotinamide N Methyltransferase drugs in development.
- PubChem. (n.d.). N'-Methylnicotinamide.
- Pompei, V., et al. (2022). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma.
- ResearchGate. (2017). Any 'recommended' reference standard mix for metabolomics analysis using LC-MSMS?.
- ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
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A Comparative Guide to the Elemental Analysis of 4-Chloro-6-methylnicotinamide and its Analogs
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. For researchers and scientists working with pyridine-based heterocyclic compounds, such as 4-Chloro-6-methylnicotinamide, accurate elemental analysis is a critical checkpoint for verifying synthesis and ensuring purity. This guide provides an in-depth comparison of the elemental analysis data for this compound against its common synthetic precursors and analogs, supported by established analytical protocols.
Introduction to this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The nicotinamide scaffold is a well-established pharmacophore, and its halogenated and methylated analogs are frequently explored for novel biological activities. The purity and exact elemental composition of such compounds are paramount, as even minor impurities can significantly impact downstream biological assays and clinical outcomes. Elemental analysis serves as a fundamental tool to confirm the empirical formula of a synthesized compound, providing a quantitative measure of its carbon, hydrogen, nitrogen, and halogen content.
Elemental Composition: A Comparative Analysis
A crucial aspect of compound verification is comparing the experimentally determined elemental composition with the theoretically calculated values. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Below is a comparative table of the theoretical elemental composition of this compound and several structurally related compounds that may be encountered during its synthesis or used as alternative starting materials.
Table 1: Theoretical Elemental Composition of this compound and Related Compounds
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Chlorine | % Oxygen |
| This compound | C₇H₇ClN₂O | 49.28% | 4.14% | 16.42% | 20.78% | 9.38% |
| 4-Chloro-6-methylnicotinonitrile[1][2] | C₇H₅ClN₂ | 55.09% | 3.30% | 18.36% | 23.23% | - |
| 4-Chloro-6-methylnicotinic acid[3][4] | C₇H₆ClNO₂ | 49.00% | 3.52% | 8.16% | 20.66% | 18.65% |
| Methyl 4-chloro-6-methylnicotinate[5][6] | C₈H₈ClNO₂ | 51.77% | 4.34% | 7.55% | 19.10% | 17.24% |
| 6-chloro-4-methylnicotinamide[7] | C₇H₇ClN₂O | 49.28% | 4.14% | 16.42% | 20.78% | 9.38% |
Note: The molecular formula for this compound is C₇H₇ClN₂O, with a molecular weight of 170.60 g/mol .[7][8] The theoretical percentages are calculated based on this formula.
This comparative data is invaluable for researchers. For instance, if a synthesis is intended to produce this compound from 4-Chloro-6-methylnicotinonitrile, elemental analysis can clearly distinguish between the starting material, the final product, and any partially hydrolyzed intermediates like 4-Chloro-6-methylnicotinic acid.
Experimental Protocol for Elemental Analysis
The determination of the elemental composition of organic compounds is typically achieved through combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases are then separated and quantified to determine the percentage of each element.
Principle of Combustion Analysis
The underlying principle of modern elemental analysis is based on the classical Pregl-Dumas method.[9] In this process, the sample is combusted at a high temperature (typically around 1000 °C) in a stream of pure oxygen.[9] This converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). Halogens like chlorine are converted to hydrogen chloride (HCl).[9] These combustion products are then passed through a series of traps and columns to be separated and detected.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the sample is homogenous and free of any visible impurities.
-
Dry the sample thoroughly to remove any residual solvents, typically under high vacuum.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrument Setup and Calibration:
-
Utilize a calibrated CHN(S/Cl) elemental analyzer.
-
Calibrate the instrument using certified standards with known elemental compositions, such as sulfanilic acid or acetanilide.[9] This step is crucial for ensuring the accuracy of the results.
-
-
Combustion and Gas Separation:
-
The encapsulated sample is introduced into the combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂, HCl, etc.) are swept by a carrier gas (typically helium) through a reduction furnace to convert nitrogen oxides to N₂.
-
The gas mixture then passes through a series of columns for separation, often utilizing gas chromatography principles.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) is commonly used to quantify the separated gases. The detector's response is proportional to the concentration of each gas.
-
For chlorine analysis, specific absorption traps or electrochemical cells may be employed.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of each element based on the sample weight and the detector's response, referenced against the calibration standards.
-
The experimental results are then compared to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[10]
-
Visualizing the Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis via Combustion.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of elemental analysis data, a self-validating system should be in place. This involves:
-
Regular Calibration: The instrument's calibration should be checked daily with known standards.
-
Use of Controls: A known pure compound should be run alongside the unknown samples as a control to verify instrument performance.
-
Replicate Analyses: Analyzing the same sample multiple times can ensure the precision of the results.
-
Orthogonal Confirmation: Whenever possible, the results of elemental analysis should be supported by data from other analytical techniques, such as mass spectrometry (to confirm molecular weight) and NMR spectroscopy (to confirm the chemical structure).
Conclusion
Elemental analysis remains an indispensable technique in chemical research and drug development for the fundamental characterization of synthesized compounds. For this compound and its analogs, this method provides a direct and reliable means of verifying the empirical formula and assessing purity. By adhering to rigorous experimental protocols and employing self-validating systems, researchers can ensure the integrity of their data, which is foundational for the subsequent stages of research and development.
References
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Journal of Chemical Education. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]
-
ChemSynthesis. 6-chloro-4-methylnicotinamide. [Link]
-
ResearchGate. Elemental analysis data | Download Table. [Link]
-
PubChem. 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230. [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Chloro-6-methylnicotinamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloro-6-methylnicotinamide, ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and hazardous waste management principles.
Hazard Identification and Risk Assessment: Why Special Care is Needed
Halogenated organic compounds, as a class, are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity[3]. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), classifies many chlorinated solvent wastes as hazardous[4]. Therefore, it is imperative to treat this compound as a hazardous waste unless definitively proven otherwise through a formal hazard determination process.
Key Principles of Risk Mitigation:
-
Assume Hazard: In the absence of specific data, treat the compound with a high degree of caution.
-
Minimize Waste: The first step in responsible disposal is to minimize waste generation through careful planning of experiments.
-
Prevent Exposure: Adherence to proper personal protective equipment (PPE) protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE must be worn to prevent skin and eye exposure[1][2][5]:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Body Protection | Laboratory coat | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of any dust or vapors. |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring cost-effective, compliant disposal. Halogenated waste streams must be kept separate from non-halogenated wastes[3].
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Container:
-
Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle[6][7].
-
Ensure the container is in good condition with a secure, leak-proof cap[8][9].
-
Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal[10].
-
-
Label the Container:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste[6][9].
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[6][9][11].
-
The SAA must be under the control of laboratory personnel[9].
-
Ensure secondary containment is used for liquid waste to prevent spills[7][12].
-
Spill Management: Preparedness is Key
Accidental spills must be managed promptly and safely. Materials used to clean up a spill of a hazardous substance are also considered hazardous waste[3].
Spill Cleanup Procedure:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure proper ventilation and wear appropriate PPE[1][13].
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Collect Cleanup Materials: Place all contaminated absorbent materials, gloves, and other cleanup debris into a properly labeled hazardous waste container[3].
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Procedures: The Final Step
The disposal of this compound must be handled by a licensed hazardous waste disposal company. On-site treatment or disposal down the drain or in regular trash is strictly prohibited[8][14][15].
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Steps:
-
Final Container Sealing: Once the waste container is full (no more than 90% capacity to allow for expansion), securely seal the cap[7].
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste[9][12]. Follow your institution's specific procedures for waste pickup requests.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste hauler. This creates a "cradle-to-grave" record for the waste, as mandated by RCRA.
-
Off-site Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transportation and final disposal. The preferred and most common method for chlorinated organic waste is high-temperature incineration at a permitted facility[1][4].
Empty Container Disposal
Even "empty" containers that held this compound must be handled with care as they can retain hazardous residues.
Procedure for Empty Containers:
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol)[16].
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste[12]. For highly toxic materials, the first three rinses must be collected[12]. Given the potential hazards of this compound, it is best practice to collect all three rinses as hazardous waste.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood[16].
-
Deface Label: Completely remove or deface the original chemical label[16].
-
Final Disposal: Once clean and dry with the label removed, the container can typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy[16].
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the utmost integrity and responsibility.
References
-
PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. 4
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. 8
-
Hazardous Chemical Waste Management Guidelines. 9
-
Laboratory Waste Management Guidelines. 6
-
Managing Hazardous Chemical Waste in the Lab. 11
-
How to Dispose of Chemical Waste in a Lab Correctly. 7
-
MSDS REACH - 2-Chloronicotinamide. 1
-
Hazardous & Regulated Waste Management Guide. 3
-
SAFETY DATA SHEET - ReproRNA™ Transfection Supplement. 13
-
SAFETY DATA SHEET - 2-Chloronicotinamide. 2
-
Hazardous Waste Disposal Procedures. 16
-
Hazardous Waste and Disposal. 14
-
Procedure for disposing of hazardous waste. 15
-
Halogenated Solvents. 10
-
SAFETY DATA SHEET - Methyl 6-chloro-4-methoxy-2-methylnicotinate. 5
-
Hazardous Waste Disposal Guide. 12
Sources
- 1. document.clearsynth.com [document.clearsynth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. odu.edu [odu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 9. research.columbia.edu [research.columbia.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. cdn.stemcell.com [cdn.stemcell.com]
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- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-Chloro-6-methylnicotinamide
Executive Summary & Risk Architecture
4-Chloro-6-methylnicotinamide is a halogenated pyridine derivative commonly utilized as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds. While often categorized generically as an "Irritant," its structural properties—specifically the reactive chloro-substituent—demand a higher tier of vigilance than standard organic solids.
The primary operational risks are inhalation of fine particulates during weighing and dermal absorption when the compound is solvated. As a Senior Application Scientist, I emphasize that the "Solid Phase" and "Solution Phase" require distinct PPE strategies.
Hazard Profile (GHS Classification)
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Skin Irritation | Cat.[1][2] 2 | H315: Causes skin irritation | Contact dermatitis risk; high permeability in organic solvents. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation | Fine dust can bypass standard glasses; goggles required. |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation | Critical: Dust generation during transfer is the #1 exposure vector. |
| Acute Tox. | Cat.[2] 4* | H302: Harmful if swallowed | Precautionary assignment based on halogenated pyridine analogs. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for permeation resistance . Standard latex gloves are insufficient for halogenated aromatic compounds in solution.
A. Hand Protection Strategy[3][4][5][6][7][8][9]
-
Solid Phase (Weighing/Transfer):
-
Material: Nitrile Rubber (Disposable).
-
Thickness: Minimum 0.11 mm (4 mil).
-
Protocol: Single glove is acceptable if no solvents are present.
-
-
Solution Phase (Reaction/Work-up):
-
Risk: When dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a carrier, pulling the this compound through the glove material.
-
Material: Double-gloving required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 8 mil) or Laminate (e.g., Silver Shield™) if using DCM.
-
-
Change Frequency: Immediately upon splash contact.
-
B. Respiratory & Body Protection
| Component | Requirement | Scientific Rationale |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to PPE. Velocity >100 fpm. |
| Secondary | N95 or P100 Respirator | Only required if weighing outside a hood (NOT recommended). |
| Eye | Chemical Safety Goggles | Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity. |
| Body | Lab Coat (High-Neck) | Prevents dust accumulation on street clothes/neck area. |
Operational Workflow: Step-by-Step Protocol
This workflow integrates safety checks directly into the experimental procedure.
Phase 1: Preparation & Weighing
-
Static Control: Halogenated nicotinamides are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
The "Funnel Rule": Never pour directly from the stock bottle. Use a dedicated powder funnel or weighing boat to minimize the "dust cloud" effect.
-
Decontamination: Wipe the exterior of the stock bottle with a damp tissue (water/surfactant) before returning it to the shelf. This prevents cross-contamination of storage cabinets.
Phase 2: Synthesis & Reaction
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to wet the powder without lofting it.
-
Temperature Control: If the reaction involves nucleophilic aromatic substitution (common for the 4-Cl position), exotherms may occur. Ensure cooling bath is ready before addition.
-
Sampling: Do not remove the vessel stopper outside the hood. Use a septum and syringe for TLC/HPLC sampling to maintain containment.
Phase 3: Cleanup & Waste[10]
-
Quenching: Treat all glassware as if it contains the active compound. Rinse with a compatible solvent (e.g., Acetone) into the waste stream before washing with water.
-
Solid Waste: Contaminated weighing boats and tissues must go into Hazardous Solid Waste , not regular trash.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, specifically highlighting the "Solvent Trap" where risks escalate.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.
Emergency Response Protocols
Accidental Release (Spill)[5]
-
Solid Spill: Do not dry sweep. This lofts dust.[3]
-
Correct Action: Cover with wet paper towels (water or oil-soaked) to dampen the powder, then scoop into a waste container.
-
-
Solution Spill:
-
Evacuate the immediate area if the solvent is volatile (e.g., DCM).
-
Use absorbent pads (polypropylene).
-
Do not use paper towels for halogenated solvents as they may degrade or react.
-
First Aid (Self-Validating Steps)
-
Eye Contact: Flush for 15 minutes. Validation: If you cannot read a wall clock clearly after flushing, continue flushing and seek medical aid.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Crucial: Do not use alcohol or acetone to wash skin; this increases permeability and drives the chemical deeper into the dermis.
Disposal & Environmental Stewardship
This compound contains a halogen (Chlorine). It must never be disposed of in general aqueous waste or down the sink.
-
Waste Stream: Halogenated Organic Waste.
-
Labeling: Clearly mark the tag with "Halogenated Pyridine Derivative" to alert waste management personnel to potential incineration hazards (HCl generation).
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloronicotinamide (Analogous Hazard Profile). Retrieved from
-
Ansell. (2024).[2][8] Chemical Resistance Guide: Permeation & Degradation Data for Nitrile vs. Pyridine Derivatives. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. labbox.eu [labbox.eu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


